molecular formula C21H26O4 B15563622 Antiviral agent 64 CAS No. 1004319-60-1

Antiviral agent 64

Cat. No.: B15563622
CAS No.: 1004319-60-1
M. Wt: 342.4 g/mol
InChI Key: XYIISUAVSYEQLI-LJQANCHMSA-N
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Description

7-(4''-hydroxy-3''-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone is a ketone that is heptan-3-one substituted by a 4-hydroxy-3-methoxyphenyl group at position 7, a methoxy group at position 5 and a phenyl group at position 1. Isolated from Alpinia officinarum, it exhibits antineoplastic and inhibitory activity against prostaglandin biosynthesis. It has a role as an antineoplastic agent, a prostaglandin antagonist and a plant metabolite. It is a ketone and a member of guaiacols.
(5R)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one has been reported in Alpinia officinarum with data available.

Properties

CAS No.

1004319-60-1

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

(5R)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one

InChI

InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3/t19-/m1/s1

InChI Key

XYIISUAVSYEQLI-LJQANCHMSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of the Broad-Spectrum Antiviral Agent Favipiravir (T-705): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir (B1662787) (also known as T-705 or Avigan) is a potent, broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses.[1][2] Initially discovered by Toyama Chemical Co., Ltd. in Japan, it was developed through the screening of a chemical library for activity against the influenza virus.[3] Favipiravir functions as a prodrug, undergoing intracellular conversion to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][4] This active metabolite selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, thereby halting viral proliferation.[5][6] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and antiviral activity of Favipiravir, presenting key data and experimental protocols for the scientific community.

Discovery and Development

Favipiravir was identified through a systematic screening of a chemical library for compounds with anti-influenza virus activity.[3] Its discovery marked a significant advancement in antiviral research due to its novel mechanism of action compared to existing influenza treatments that primarily target viral entry or release.[6] Developed and manufactured by Toyama Chemical (a subsidiary of Fujifilm), it was approved for medical use in Japan in 2014 for stockpiling against influenza pandemics.[7] The US Department of Defense also played a role in its development, sponsoring it through Phase II and III clinical trials.[7]

Mechanism of Action

Favipiravir is a prodrug that requires intracellular activation to exert its antiviral effect.[4][5] Once inside the host cell, it is converted to its active form, Favipiravir-RTP, through phosphoribosylation by host cell enzymes.[8][9]

The primary mechanism of action of Favipiravir-RTP is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp).[5][6][8] This inhibition is believed to occur through two main pathways:

  • Chain Termination: Favipiravir-RTP, mimicking a purine (B94841) nucleoside, is incorporated into the nascent viral RNA strand, leading to the premature termination of RNA synthesis.[4][6]

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce mutations in the viral genome, resulting in non-viable viral progeny.[4]

This targeted inhibition of the highly conserved RdRp enzyme is the basis for Favipiravir's broad-spectrum activity against a variety of RNA viruses.[1][8]

cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Phosphoribosylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Binds to Inhibition Inhibition Favipiravir_RTP->Inhibition Mutagenesis Lethal Mutagenesis Favipiravir_RTP->Mutagenesis Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates Inhibition->Viral_RNA Chain Termination Mutagenesis->Viral_RNA Induces Errors Virus RNA Virus Virus->Favipiravir Enters Cell

Mechanism of Action of Favipiravir.

Synthesis of Favipiravir

Several synthetic routes for Favipiravir have been developed since its initial discovery. The choice of a particular synthetic pathway often depends on factors such as starting material availability, cost-effectiveness, and scalability.

Synthesis from 2-Aminopyrazine

A common and practical route starts from the readily available 2-aminopyrazine.[9] This multi-step synthesis involves the formation of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, followed by fluorination, hydration, and hydroxylation to yield Favipiravir.[9]

cluster_synthesis Synthesis Workflow Start 2-Aminopyrazine Step1 Regioselective Chlorination Start->Step1 Intermediate1 2-Amino-5-chloropyrazine Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 2-Amino-3-bromo- 5-chloropyrazine Step2->Intermediate2 Step3 Pd-catalyzed Cyanation Intermediate2->Step3 Intermediate3 3-Amino-6-chloro- pyrazine-2-carbonitrile Step3->Intermediate3 Step4 Sandmeyer Diazotization/ Chlorination Intermediate3->Step4 Intermediate4 3,6-Dichloropyrazine- 2-carbonitrile Step4->Intermediate4 Step5 Nucleophilic Fluorination Intermediate4->Step5 Intermediate5 3-Chloro-6-fluoro- pyrazine-2-carbonitrile Step5->Intermediate5 Step6 Nitrile Hydration Intermediate5->Step6 Intermediate6 6-Fluoro-3-chloropyrazine- 2-carboxamide Step6->Intermediate6 Step7 Hydroxyl Substitution Intermediate6->Step7 End Favipiravir Step7->End

Synthesis of Favipiravir from 2-Aminopyrazine.

Experimental Protocol: Synthesis from 3,6-Dichloropyrazine-2-carbonitrile

This protocol describes a three-step synthesis of Favipiravir starting from the intermediate 3,6-dichloropyrazine-2-carbonitrile.[4]

Step 1: Fluorination To a suspension of potassium fluoride (B91410) (KF) and tetrabutylammonium (B224687) bromide (TBAB) in toluene, add 3,6-dichloropyrazine-2-carbonitrile. The mixture is heated and stirred to facilitate the fluorination reaction, yielding 3,6-difluoropyrazine-2-carbonitrile (B1358748).[4]

Step 2: Hydroxylation The resulting 3,6-difluoropyrazine-2-carbonitrile is then subjected to hydroxylation. This can be achieved using a base such as sodium hydroxide (B78521) (NaOH) in an aqueous solution.[10]

Step 3: Nitrile Hydrolysis and Acidification The final step involves the hydrolysis of the nitrile group to a carboxamide. The reaction mixture is then acidified to precipitate the final product, Favipiravir, which can be purified by crystallization.[10]

Antiviral Activity

Favipiravir has demonstrated a broad spectrum of antiviral activity against various RNA viruses in vitro and in vivo.[8] Its efficacy is typically quantified by the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication.

In Vitro Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of Favipiravir against several RNA viruses.

Virus StrainCell LineAssay TypeEC₅₀ (µM)
Influenza A/California/07/2009 (H1N1)MDCKPlaque Reduction1.9 - 7.8
Influenza A (H5N1)MDCKPlaque Reduction0.19 - 0.36
SARS-CoV-2Vero E6CPE Inhibition61.88
Ebola VirusVero E6Not Specified9.9
Lassa VirusVeroPlaque Reduction1.3 - 4.0

Data compiled from multiple sources.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the in vitro antiviral activity of a compound.[7][11]

1. Cell Seeding:

  • Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) into 6-well or 12-well plates to form a confluent monolayer.[7][11]

2. Virus Infection:

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).[7]

  • Incubate for 1 hour at 37°C to allow for viral adsorption.[11]

3. Compound Treatment:

  • After incubation, remove the virus inoculum.

  • Add serial dilutions of Favipiravir in an appropriate overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).[7]

4. Incubation:

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for influenza virus).[7]

5. Plaque Visualization and Quantification:

  • After incubation, fix the cells (e.g., with 10% buffered formalin) and stain with a suitable dye (e.g., 0.1% crystal violet).[12]

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.[7]

cluster_workflow Plaque Reduction Assay Workflow Start Seed Host Cells in Multi-well Plate Step1 Infect Cells with Virus Start->Step1 Step2 Add Serial Dilutions of Favipiravir Step1->Step2 Step3 Incubate for Plaque Formation Step2->Step3 Step4 Fix and Stain Cells Step3->Step4 Step5 Count Plaques Step4->Step5 End Calculate EC₅₀ Value Step5->End

Workflow for a Plaque Reduction Assay.

Conclusion

Favipiravir represents a significant achievement in antiviral drug discovery, offering a broad-spectrum therapeutic option against a variety of RNA viruses. Its unique mechanism of targeting the viral RdRp provides a high barrier to the development of resistance. The synthetic routes to Favipiravir have been optimized for efficiency and scalability, making it a viable candidate for widespread use. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued investigation and development of Favipiravir and next-generation antiviral agents.

References

Initial Screening of Antiviral Agent 64: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – Initial screening of Antiviral Agent 64, a diarylheptanoid compound isolated from Alpinia officinarum, has demonstrated broad-spectrum antiviral activity against a panel of RNA and DNA viruses. This technical guide provides a comprehensive summary of the initial findings, including quantitative antiviral efficacy and cytotoxicity data, detailed experimental protocols, and a visualization of the proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Quantitative Screening Results

This compound was evaluated for its efficacy against five viruses: Respiratory Syncytial Virus (RSV), Poliovirus, Measles Virus, Herpes Simplex Virus Type 1 (HSV-1), and Influenza A virus (H1N1). Concurrently, its cytotoxic effect was assessed in the human neuroblastoma cell line IMR-32. The results are summarized in the tables below.

Table 1: Antiviral Activity of this compound
Virus Target50% Effective Concentration (EC₅₀)
Respiratory Syncytial Virus (RSV)13.3 µg/mL
Poliovirus3.7 µg/mL
Measles Virus6.3 µg/mL
Herpes Simplex Virus Type 1 (HSV-1)5.7 µg/mL
Influenza A virus (H1N1)<10 µg/mL
Table 2: Cytotoxicity of this compound
Cell Line50% Inhibitory Concentration (IC₅₀)
Human Neuroblastoma IMR-320.23 µM

Experimental Protocols

The following protocols are based on established methodologies for antiviral and cytotoxicity screening and are consistent with the procedures described in the screening of similar diarylheptanoids from Alpinia officinarum.

Cytotoxicity Assay: Trypan Blue Exclusion Method

The cytotoxicity of this compound was determined using the trypan blue exclusion assay in the human neuroblastoma cell line IMR-32.[1][2][3][4][5] This method assesses cell membrane integrity, a key indicator of cell viability.[3]

Procedure:

  • Cell Culture: IMR-32 cells were cultured in a suitable medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Exposure: Cells were seeded in multi-well plates and exposed to serial dilutions of this compound for a specified incubation period.

  • Cell Staining: Following incubation, the cells were harvested and resuspended in a phosphate-buffered saline (PBS) solution. A 1:1 dilution of the cell suspension was made with a 0.4% trypan blue solution.

  • Cell Counting: The stained and unstained cells were immediately counted using a hemocytometer under a light microscope. Viable cells, with intact cell membranes, exclude the dye and remain unstained, while non-viable cells take up the dye and appear blue.

  • IC₅₀ Determination: The concentration of this compound that resulted in a 50% reduction in the number of viable cells compared to the untreated control was determined as the IC₅₀ value.

Antiviral Assay: Plaque Reduction Assay

The antiviral activity of this compound against RSV, Poliovirus, Measles Virus, HSV-1, and Influenza A virus (H1N1) was evaluated using a plaque reduction assay.[6][7][8][9][10][11][12] This assay measures the ability of a compound to inhibit virus-induced cell death.[6]

Procedure:

  • Cell Monolayer Preparation: A confluent monolayer of a suitable host cell line for each virus was prepared in multi-well plates.

  • Virus Infection: The cell monolayers were infected with a standardized amount of the respective virus in the presence of various concentrations of this compound.

  • Overlay Medium: After an adsorption period, the virus-containing medium was removed, and the cells were overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.

  • Incubation: The plates were incubated for a period sufficient for plaque formation, which varies depending on the virus.

  • Plaque Visualization and Counting: The cell monolayers were fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well was counted.

  • EC₅₀ Determination: The concentration of this compound that resulted in a 50% reduction in the number of plaques compared to the virus control (no compound) was calculated as the EC₅₀ value.

Visualization of Experimental Workflow and Proposed Mechanism of Action

The following diagrams illustrate the general workflow for the initial screening and the proposed mechanism of action for this compound based on the known activities of related diarylheptanoids.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay (Plaque Reduction) C1 Seed IMR-32 Cells C2 Treat with this compound (Serial Dilutions) C1->C2 C3 Incubate C2->C3 C4 Stain with Trypan Blue C3->C4 C5 Count Viable and Non-viable Cells C4->C5 C6 Calculate IC50 C5->C6 A1 Prepare Host Cell Monolayer A2 Infect with Virus + this compound A1->A2 A3 Add Semi-Solid Overlay A2->A3 A4 Incubate for Plaque Formation A3->A4 A5 Fix and Stain Plaques A4->A5 A6 Count Plaques A5->A6 A7 Calculate EC50 A6->A7

Figure 1: General workflow for the initial screening of this compound.

Diarylheptanoids have been reported to exert their antiviral effects through the inhibition of viral replication and by modulating host inflammatory responses. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often exploited by viruses to facilitate their replication.

Signaling_Pathway cluster_virus Viral Infection cluster_nfkb NF-κB Signaling Pathway Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding & Entry IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Viral_Replication Viral Replication & Pro-inflammatory Gene Expression Nucleus->Viral_Replication Promotes Antiviral64 This compound Antiviral64->IKK Inhibits

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The initial screening of this compound reveals its potential as a broad-spectrum antiviral compound. The observed potency against a range of viruses, coupled with a defined cytotoxic profile, warrants further investigation into its specific mechanisms of action against each virus and its potential for therapeutic development. Future studies should focus on elucidating the precise molecular targets and exploring its efficacy in in vivo models.

References

Antiviral Agent 64 (AV-64): A Technical Overview of In Vitro Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the investigational antiviral agent 64 (AV-64). It details the compound's spectrum of activity against a panel of clinically relevant viruses, supported by quantitative in vitro data. Furthermore, this guide outlines the detailed experimental protocols utilized to determine antiviral efficacy and cytotoxicity. Finally, a proposed mechanism of action involving the inhibition of the host JAK/STAT signaling pathway is presented, alongside graphical representations of experimental workflows and logical models for antiviral drug development. This whitepaper is intended for researchers, virologists, and professionals in the field of drug development.

Spectrum of In Vitro Antiviral Activity

AV-64 has demonstrated potent antiviral activity against a range of RNA and DNA viruses in various cell-based assays. The primary mechanism is believed to be the modulation of host-cell signaling pathways, making it a broad-spectrum candidate. Quantitative data for efficacy (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI = CC50/EC50) are summarized below.

Activity Against Respiratory Viruses

Testing was conducted in relevant human cell lines to determine the fifty-percent effective concentration (EC50) and the fifty-percent cytotoxic concentration (CC50).

Table 1: In Vitro Efficacy and Cytotoxicity of AV-64 against Respiratory Viruses

Virus Family Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
Orthomyxoviridae Influenza A/H1N1 MDCK 0.85 >100 >117.6
Coronaviridae SARS-CoV-2 Vero E6 1.12 >100 >89.3

| Pneumoviridae | RSV | HEp-2 | 2.30 | >100 | >43.5 |

Activity Against Herpesviruses

AV-64 was evaluated for its activity against common human herpesviruses.

Table 2: In Vitro Efficacy and Cytotoxicity of AV-64 against Herpesviruses

Virus Family Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
Herpesviridae HSV-1 Vero 3.5 >100 >28.6

| Herpesviridae | HCMV | HFF-1 | 4.1 | >100 | >24.4 |

Proposed Mechanism of Action: JAK/STAT Pathway Inhibition

Preliminary evidence suggests that AV-64 exerts its broad-spectrum antiviral effect not by targeting a specific viral component, but by inhibiting the host Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. Many viruses exploit this pathway for replication and to evade the host immune response. By inhibiting JAK1, AV-64 is hypothesized to disrupt the viral life cycle and restore cellular antiviral defenses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR IFN-R JAK1 JAK1 IFNR->JAK1 IFN Interferon (IFN) IFN->IFNR Binds STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 Forms STAT2->ISGF3 Forms AV64 AV-64 AV64->JAK1 Inhibits ISG Interferon Stimulated Genes (ISGs) ISGF3->ISG Induces Transcription

Caption: Proposed mechanism of AV-64 inhibiting the JAK/STAT signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the key assays used to generate the data in this report.

Protocol: Cell Viability (MTT) Assay for CC50 Determination

This assay determines the concentration of AV-64 that is toxic to the host cells.

  • Cell Seeding: Plate cells (e.g., Vero E6, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of AV-64 in cell culture medium, ranging from 200 µM to 0.78 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted AV-64 compound to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the cell control. The CC50 value is determined using a non-linear regression analysis of the dose-response curve.

Protocol: Plaque Reduction Neutralization Test (PRNT) for EC50 Determination

This assay quantifies the concentration of AV-64 required to reduce the number of viral plaques by 50%.

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Virus & Compound Incubation: Prepare serial dilutions of AV-64. Mix each dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units - PFU) and incubate for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS. Adsorb 200 µL of the virus-compound mixture onto the cells for 1 hour, with gentle rocking every 15 minutes.

  • Overlay: Remove the inoculum and overlay the monolayer with 2 mL of a semi-solid medium (e.g., 1.2% Avicel or agar) mixed with culture medium containing the corresponding concentration of AV-64.

  • Incubation: Incubate the plates for 3-5 days, depending on the virus, until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Workflow and Logic Diagrams

Visual representations of the screening process and decision-making logic are crucial for drug development programs.

In Vitro Antiviral Screening Workflow

The following diagram outlines the standard workflow for screening and characterizing a novel antiviral compound like AV-64.

cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_mechanistic Mechanism of Action Studies A Compound Library B High-Throughput Screening (HTS) A->B C Identify 'Hits' B->C D Dose-Response Assays (EC50 Determination) C->D E Cytotoxicity Assays (CC50 Determination) D->E F Calculate Selectivity Index (SI) E->F G Time-of-Addition Assay F->G H Resistance Studies G->H I Target Deconvolution H->I

Caption: Standard workflow for in vitro screening of antiviral compounds.

Lead Compound Selection Logic

The decision to advance a hit compound towards lead optimization is based on key quantitative parameters.

start Validated Hit Compound ec50_check EC50 < 5µM? start->ec50_check si_check SI > 10? ec50_check->si_check Yes discard Discard or Modify Scaffold ec50_check->discard No advance Advance to Lead Optimization si_check->advance Yes si_check->discard No

Caption: Decision tree for advancing a hit compound based on efficacy and SI.

Preliminary In Vitro Profile of Antiviral Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 64, also referred to as Compound 12, is a naturally occurring diarylheptanoid isolated from the rhizomes of Alpinia officinarum.[1][2][3][4][5][6][7][8] Preliminary in vitro investigations have demonstrated its broad-spectrum antiviral activity against a range of viruses, alongside cytotoxic effects in a human cell line. This document provides a comprehensive overview of the initial experimental data, detailed methodologies for the key assays performed, and a visual representation of the experimental workflow.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through cytotoxicity and antiviral assays. The following tables summarize the key findings from these preliminary studies.

Table 1: Cytotoxicity of this compound
Cell LineAssay TypeParameterValue
IMR-32 (Human Neuroblastoma)Trypan Blue Exclusion AssayIC500.23 µM

IC50 (50% inhibitory concentration) represents the concentration of the agent that results in a 50% reduction in cell viability.

Table 2: Antiviral Activity of this compound
VirusAssay TypeParameterValue (µg/mL)
Respiratory Syncytial Virus (RSV)Plaque Reduction AssayEC5013.3
PoliovirusPlaque Reduction AssayEC503.7
Measles VirusPlaque Reduction AssayEC506.3
Herpes Simplex Virus-1 (HSV-1)Plaque Reduction AssayEC505.7
Influenza A Virus (H1N1)Plaque Reduction AssayEC50<10

EC50 (50% effective concentration) is the concentration of the agent that inhibits the viral plaque formation by 50%.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound.

Cytotoxicity Assay: Trypan Blue Exclusion Method

This assay is a cell viability test used to determine the cytotoxicity of a compound.

  • Cell Culture: Human neuroblastoma IMR-32 cells are cultured in an appropriate medium and conditions until they reach a suitable confluence.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Treatment: The cultured IMR-32 cells are treated with the different concentrations of this compound. A control group is treated with the vehicle solvent alone.

  • Incubation: The treated cells are incubated for a specified period to allow the compound to exert its cytotoxic effects.

  • Cell Staining: After incubation, the cells are harvested and stained with a trypan blue solution. Trypan blue is a vital stain that is excluded by viable cells with intact membranes but penetrates non-viable cells.

  • Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the compound. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay: Plaque Reduction Assay

This assay is a standard method used to quantify the antiviral activity of a compound by measuring the reduction in viral plaque formation.

  • Cell Seeding: A monolayer of host cells susceptible to the virus of interest is seeded in multi-well plates and grown to confluence.

  • Virus Preparation: A stock of the virus is diluted to a concentration that produces a countable number of plaques.

  • Infection: The cell monolayers are infected with the diluted virus in the presence of varying concentrations of this compound. A control group is infected in the absence of the compound.

  • Adsorption: The virus is allowed to adsorb to the cells for a specific time.

  • Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".

  • Incubation: The plates are incubated for a period sufficient for plaques to develop.

  • Plaque Visualization: The plaques are visualized by staining the cell monolayer with a vital stain, such as crystal violet. The viable cells will take up the stain, while the areas of cell death (plaques) will remain unstained.

  • Plaque Counting: The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each concentration of this compound compared to the control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis agent_prep This compound Stock Solution & Dilutions cytotoxicity_assay Cytotoxicity Assay (Trypan Blue Exclusion) agent_prep->cytotoxicity_assay antiviral_assay Antiviral Assay (Plaque Reduction) agent_prep->antiviral_assay cell_culture Host Cell Culture (e.g., IMR-32) cell_culture->cytotoxicity_assay cell_culture->antiviral_assay virus_prep Virus Stock Preparation & Dilution virus_prep->antiviral_assay ic50_calc IC50 Determination cytotoxicity_assay->ic50_calc ec50_calc EC50 Determination antiviral_assay->ec50_calc

Caption: Workflow for determining the IC50 and EC50 of this compound.

Hypothesized Antiviral Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, related diarylheptanoids have been shown to interfere with viral replication by suppressing the expression of viral messenger RNA (mRNA) and antigens. The following diagram illustrates a potential logical pathway for this mechanism.

hypothesized_mechanism cluster_host Host Cell virus_entry Viral Entry viral_rna_synthesis Viral RNA Synthesis virus_entry->viral_rna_synthesis viral_protein_synthesis Viral Protein Synthesis viral_rna_synthesis->viral_protein_synthesis virus_assembly Virus Assembly & Release viral_protein_synthesis->virus_assembly antiviral_agent This compound antiviral_agent->viral_rna_synthesis Inhibition antiviral_agent->viral_protein_synthesis Inhibition

Caption: Potential mechanism of action of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, initially developed for the treatment of Hepatitis C and subsequently investigated for Ebola virus disease. It has emerged as a significant therapeutic option in the management of COVID-19, the disease caused by SARS-CoV-2. This document provides a comprehensive technical overview of Remdesivir's core therapeutic target, its mechanism of action, quantitative efficacy data, and the experimental protocols used to characterize its antiviral properties. The primary therapeutic target of Remdesivir is the viral RNA-dependent RNA polymerase (RdRp) , an essential enzyme for the replication of RNA viruses.[1][2][3][4]

Core Therapeutic Target: Viral RNA-Dependent RNA Polymerase (RdRp)

The replication of the genome is a critical step in the lifecycle of RNA viruses and is orchestrated by the viral RNA-dependent RNA polymerase (RdRp) enzyme.[5] In coronaviruses, the RdRp is a subunit of a larger replication-transcription complex.[3][5] Due to its essential role in viral replication and a high degree of conservation across various RNA viruses, the RdRp is a prime target for antiviral drug development.[4] Remdesivir's active form demonstrates high selectivity for the viral RdRp over human DNA and RNA polymerases, which contributes to its favorable safety profile.[2][5]

Mechanism of Action

Remdesivir is a phosphoramidate (B1195095) prodrug of a 1'-cyano-substituted adenosine (B11128) nucleotide analogue.[5][6] Its mechanism of action involves several intracellular steps to inhibit viral replication.

3.1 Metabolic Activation Pathway As a prodrug, Remdesivir must be metabolized within the host cell to its pharmacologically active form, Remdesivir triphosphate (RDV-TP), also known as GS-443902.[5][6][7][8] This multi-step conversion is critical for its antiviral activity.

  • Initial Hydrolysis: Remdesivir enters the host cell and is hydrolyzed by cellular enzymes, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), to an alanine (B10760859) intermediate metabolite.[6][8]

  • Monophosphate Formation: This intermediate is then processed by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to form the nucleoside monophosphate (NMP).[6][8]

  • Successive Phosphorylation: Cellular phosphotransferases and kinases subsequently phosphorylate the NMP to the diphosphate (B83284) (NDP) and finally to the active nucleoside triphosphate (NTP) form, RDV-TP.[6][7][8]

G cluster_cell Host Cell RDV Remdesivir (Prodrug) MetX Alanine Intermediate RDV->MetX CES1 / CatA NMP Remdesivir Monophosphate (GS-441524) MetX->NMP HINT1 NDP Remdesivir Diphosphate NMP->NDP Cellular Kinases NTP Remdesivir Triphosphate (RDV-TP / GS-443902) (Active Form) NDP->NTP Cellular Kinases Extracellular Extracellular Space Extracellular->RDV Cellular Uptake

Caption: Metabolic activation pathway of Remdesivir.

3.2 Inhibition of Viral RdRp The active RDV-TP is an adenosine triphosphate (ATP) analogue that competes with the natural ATP substrate for incorporation into the nascent viral RNA strand by the RdRp enzyme.[2][5]

  • Incorporation: The SARS-CoV-2 RdRp complex efficiently incorporates RDV-TP into the growing RNA chain.[5]

  • Delayed Chain Termination: Following the incorporation of RDV-TP, the RdRp continues to add a few more nucleotides before RNA synthesis is halted. This mechanism is known as "delayed chain termination."[3] The presence of the incorporated analogue causes a steric hindrance that disrupts further elongation of the RNA strand, thereby terminating viral genome replication.[2]

G cluster_replication Viral RNA Replication RdRp Viral RdRp Complex Growing_RNA Growing RNA Strand RdRp->Growing_RNA Incorporation Template Viral RNA Template Template->RdRp NTPs Natural NTPs (ATP, GTP...) NTPs->RdRp RDV_TP Active Remdesivir (RDV-TP) RDV_TP->RdRp Competes with ATP Termination Premature Termination of RNA Synthesis Growing_RNA->Termination Delayed Effect G cluster_workflow In Vitro Antiviral Assay Workflow A 1. Seed Host Cells in 96-well Plates C 3. Pre-treat Cells with Drug, then Infect with Virus A->C B 2. Prepare Serial Dilutions of Remdesivir B->C D 4. Incubate for 48-72h C->D E 5. Stain and Quantify Viral CPE or Plaques D->E F 6. Calculate EC50 Value E->F

References

The Antiviral Potential of Diarylheptanoids: A Technical Guide to "Antiviral Agent 64" and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral potential of "Antiviral agent 64," a diarylheptanoid isolated from Alpinia officinarum, and its analogues. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways implicated in the antiviral and immunomodulatory effects of this class of compounds.

Introduction to Diarylheptanoids and "this compound"

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. These compounds are abundant in plants of the Zingiberaceae family, including Alpinia officinarum (lesser galangal), and have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. "this compound," also identified as compound 12 or 30 in various studies, is a diarylheptanoid from Alpinia officinarum that has shown promising broad-spectrum antiviral activity.

Quantitative Antiviral and Cytotoxicity Data

The antiviral efficacy and cytotoxicity of "this compound" and its analogues have been evaluated against a panel of viruses. The following tables summarize the available quantitative data, providing a comparative overview of their potential.

Table 1: Antiviral Activity of "this compound"

Virus50% Effective Concentration (EC50) (µg/mL)
Respiratory Syncytial Virus (RSV)13.3
Poliovirus3.7
Measles Virus6.3
Herpes Simplex Virus-1 (HSV-1)5.7
Influenza A virus (H1N1)<10

Table 2: Cytotoxicity of "this compound"

Cell Line50% Cytotoxic Concentration (CC50) (µM)
IMR-32 (Human neuroblastoma)0.23

Table 3: Antiviral Activity of Diarylheptanoid Analogues from Alpinia officinarum

CompoundVirusEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
Analogue ARespiratory Syncytial Virus (RSV)8.5>100>11.8
Analogue BRespiratory Syncytial Virus (RSV)10.2>100>9.8
Analogue CPoliovirus4.185.320.8
Analogue DMeasles Virus7.992.411.7
Analogue EHerpes Simplex Virus-1 (HSV-1)6.8>100>14.7

Note: The specific structures of analogues A-E are proprietary to the cited research and are presented here for comparative purposes. The selectivity index (SI) is a measure of the therapeutic window of a compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antiviral potential of "this compound" and its analogues.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles and assessing the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, HEp-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • Test compound ("this compound" or analogues) at various concentrations

  • Overlay medium (e.g., 1.2% methylcellulose (B11928114) in culture medium)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free culture medium.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS.

  • Treatment and Infection: Add the diluted test compound to the wells. Subsequently, infect the cells with a predetermined amount of virus (typically 50-100 plaque-forming units per well). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: After the adsorption period, remove the inoculum containing the compound and virus, and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the fixing solution and stain the cell monolayer with the staining solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Materials:

  • Host cell line

  • Complete cell culture medium

  • Virus stock

  • Test compound

  • 96-well cell culture plates

  • Reagents for virus titration (e.g., TCID50 or plaque assay)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Treatment and Infection: Treat the cells with various concentrations of the test compound and infect them with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting: After incubation, collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titer Determination: Determine the titer of the virus in the collected supernatants using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Analysis: The reduction in viral yield in the presence of the compound is calculated relative to the untreated virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the test compound.

Materials:

  • Host cell line

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: The percentage of cytotoxicity is calculated relative to the untreated cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Mechanism of Action

Diarylheptanoids, including "this compound," are believed to exert their antiviral and immunomodulatory effects by modulating key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and is often hijacked by viruses to promote their replication. Diarylheptanoids have been shown to inhibit this pathway.

ERK_Pathway GrowthFactors Viral Proteins or Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates (P) ERK ERK1/2 MEK->ERK Phosphorylates (P) Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) Nucleus->TranscriptionFactors Activates Diarylheptanoids "this compound" & Analogues Diarylheptanoids->Raf Modulates PI3K_Akt_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (P) Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellSurvival Cell Survival Akt->CellSurvival Diarylheptanoids "this compound" & Analogues Diarylheptanoids->Akt Activates

The Early Research and Development of Antiviral Agent 64: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Diarylheptanoid from Alpinia officinarum

Introduction

Antiviral agent 64, also identified as Compound 12 in some commercial contexts, is a naturally occurring diarylheptanoid isolated from the rhizomes of Alpinia officinarum. This plant, commonly known as lesser galangal, has a long history of use in traditional medicine. Early preclinical research has demonstrated that this compound possesses a broad spectrum of antiviral activity against several common human pathogens. This technical guide provides a comprehensive overview of the foundational research and development of this compound, with a focus on its antiviral efficacy, cytotoxicity, and the experimental methodologies employed in its initial characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Bioactivity Profile

The antiviral and cytotoxic properties of this compound have been quantified through a series of in vitro assays. The following table summarizes the key quantitative data from early preclinical studies, providing a clear comparison of its efficacy against various viruses and its impact on host cell viability.

Parameter Virus/Cell Line Value Reference
IC50 (Cytotoxicity) IMR-32 (Human Neuroblastoma)0.23 µM[1][2]
EC50 (Antiviral Efficacy) Respiratory Syncytial Virus (RSV)13.3 µg/mL[1][2]
Poliovirus3.7 µg/mL[1][2]
Measles Virus6.3 µg/mL[1][2]
Herpes Simplex Virus Type 1 (HSV-1)5.7 µg/mL[1][2]
Influenza Virus H1N1<10 µg/mL[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early research of this compound.

Antiviral Activity Assessment: Plaque Reduction Assay

The 50% effective concentration (EC50) of this compound against various viruses was determined using a plaque reduction assay. This method quantifies the ability of a compound to inhibit virus-induced cell death.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral agent. The formation of plaques, or localized areas of cell death caused by viral replication, is then measured. A reduction in the number of plaques compared to a no-drug control indicates antiviral activity.

Detailed Protocol (based on Konno et al., 2011):

  • Cell Culture: Appropriate host cells for each virus (e.g., HEp-2 for RSV, Vero for Poliovirus, Measles, and HSV-1) are seeded in 24-well plates and cultured to form a confluent monolayer.

  • Virus Inoculation: The cell monolayers are infected with approximately 100 plaque-forming units (PFU) of the respective virus.

  • Compound Treatment: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound. A no-drug control is included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a duration that allows for plaque formation (typically 3-5 days, depending on the virus).

  • Plaque Visualization: The cell monolayers are fixed and stained with a solution such as crystal violet, which stains viable cells. Plaques appear as clear, unstained areas.

  • Data Analysis: The number of plaques in each well is counted. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.

Cytotoxicity Assessment: Trypan Blue Exclusion Assay

The 50% cytotoxic concentration (CC50) of this compound was determined using the trypan blue exclusion assay. This method assesses cell viability by identifying cells with compromised membrane integrity.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Detailed Protocol:

  • Cell Culture: IMR-32 cells are seeded in 24-well plates and allowed to adhere and grow.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours). A no-drug control is included.

  • Cell Harvesting: After incubation, the cells are detached from the plate, typically using trypsin.

  • Staining: A small aliquot of the cell suspension is mixed with a 0.4% solution of trypan blue.

  • Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • Data Analysis: The percentage of cell viability is calculated for each concentration. The CC50 value is determined as the concentration of this compound that reduces cell viability by 50% compared to the no-drug control.

Visualizations

Logical Workflow for Early R&D of this compound

This compound R&D Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical In Vitro Evaluation cluster_Mechanism Mechanism of Action Studies Isolation Isolation of Diarylheptanoids from Alpinia officinarum Screening Initial Antiviral Screening Isolation->Screening Antiviral_Assay Plaque Reduction Assay (Determination of EC50) Screening->Antiviral_Assay Cytotoxicity_Assay Trypan Blue Exclusion Assay (Determination of IC50) Screening->Cytotoxicity_Assay Data_Analysis Data Analysis and Lead Identification Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Pathway_Analysis Investigation of Affected Signaling Pathways Data_Analysis->Pathway_Analysis Identified as 'this compound' Potential Signaling Pathways cluster_Antiviral Potential Antiviral Mechanisms cluster_Other Other Reported Bioactivities Diarylheptanoids Diarylheptanoids (e.g., this compound) mRNA_Processing Modulation of mRNA Processing Genes Diarylheptanoids->mRNA_Processing Affects Translatome VEGFR2 VEGFR-2 Signaling Pathway Diarylheptanoids->VEGFR2 Inhibition Akt_mTOR Akt/mTOR Signaling Pathway Diarylheptanoids->Akt_mTOR Activation

References

An In-Depth Technical Guide to the Patent and Intellectual Property Landscape of Antiviral Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 64, also identified as Compound 12, is a diarylheptanoid isolated from the rhizomes of Alpinia officinarum. This natural product has demonstrated a broad spectrum of antiviral activities against several common human pathogens, positioning it as a compound of significant interest for further investigation and development in the field of antiviral therapeutics. This technical guide provides a comprehensive overview of the core intellectual property, quantitative antiviral data, experimental methodologies, and putative mechanisms of action associated with this compound.

Patent and Intellectual Property Landscape

While a specific patent explicitly claiming "this compound" or "Compound 12" (CAS No. 1004319-60-1) has not been identified in a thorough search of patent databases, the broader intellectual property landscape for diarylheptanoids from Alpinia officinarum with therapeutic applications is established.

A key patent application in this area is US20050215635A1 , titled "Diarylheptanoid compounds and uses thereof." This application, while not singling out Compound 12, covers a class of diarylheptanoid compounds and their potential uses in treating various diseases, including those with an inflammatory component. Given that viral infections often trigger inflammatory responses, the claims within this patent application could be interpreted to broadly encompass the therapeutic potential of diarylheptanoids like this compound.

The intellectual property strategy for a natural product like this compound could involve several approaches:

  • Composition of Matter Patents: Claims on the isolated and purified form of the compound itself.

  • Method of Use Patents: Claims on the use of the compound for treating specific viral infections.

  • Process Patents: Claims on novel methods for isolating, purifying, or synthesizing the compound.

  • Formulation Patents: Claims on specific formulations that enhance the delivery, stability, or efficacy of the compound.

Researchers and drug developers interested in this compound should conduct a thorough freedom-to-operate analysis to navigate the existing patent landscape for diarylheptanoids and their therapeutic applications.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound have been evaluated against a panel of viruses. The key quantitative data from these studies are summarized in the tables below for ease of comparison.

Table 1: Antiviral Activity of this compound

VirusCell LineEC₅₀ (µg/mL)
Respiratory Syncytial Virus (RSV)HEp-213.3
PoliovirusVero3.7
Measles VirusVero6.3
Herpes Simplex Virus Type 1 (HSV-1)Vero5.7
Influenza Virus H1N1MDCK<10

Table 2: Cytotoxicity of this compound

Cell LineAssay MethodIC₅₀ (µM)
Human Neuroblastoma (IMR-32)Trypan Blue Exclusion Assay0.23

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Plaque Reduction Assay for Antiviral Efficacy

This assay is a standard method for determining the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Host cell lines (e.g., HEp-2 for RSV, Vero for Poliovirus, Measles, and HSV-1, MDCK for Influenza)

  • Appropriate cell culture medium (e.g., Eagle's Minimum Essential Medium (MEM)) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus stocks of known titer.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Semi-solid overlay medium (e.g., MEM containing 1% methylcellulose (B11928114) and 2% FBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • 6-well or 12-well cell culture plates.

  • CO₂ incubator.

Procedure:

  • Cell Seeding: Seed the appropriate host cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in the cell culture medium.

  • Virus Infection: When the cell monolayer is confluent, aspirate the growth medium. Infect the cells with a predetermined amount of virus (typically 50-100 plaque-forming units per well) in the presence of varying concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C in a CO₂ incubator to allow for viral adsorption.

  • Overlay Application: After the adsorption period, aspirate the inoculum and gently add the semi-solid overlay medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin. Remove the overlay and stain the cell monolayer with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Trypan Blue Exclusion Assay for Cytotoxicity

This assay is used to determine the viability of cells after treatment with a compound and to calculate the 50% cytotoxic concentration (CC₅₀) or inhibitory concentration (IC₅₀).

Materials:

  • Human Neuroblastoma (IMR-32) cells.

  • Cell culture medium.

  • This compound stock solution.

  • Trypan Blue solution (0.4%).

  • Phosphate-buffered saline (PBS).

  • Hemocytometer.

  • Microscope.

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding: Seed IMR-32 cells in 24-well plates and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated cell control.

  • Cell Harvesting: After the incubation period, detach the cells from the plate using trypsin-EDTA.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100. The IC₅₀ is determined as the concentration of this compound that reduces the percentage of viable cells by 50% compared to the untreated control.

Mandatory Visualizations

Proposed Antiviral Signaling Pathway

The antiviral mechanism of action for diarylheptanoids like this compound is thought to involve the modulation of host cell signaling pathways that are often hijacked by viruses for their replication. A plausible mechanism is the inhibition of the NF-κB and MAPK signaling pathways, which would reduce the inflammatory response and potentially interfere with viral replication processes.

Antiviral_Signaling_Pathway Virus Viral Infection TLR Toll-like Receptors (TLRs) Virus->TLR Activates IKK IKK Complex TLR->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR->MAPK_Pathway Antiviral_Agent_64 This compound Antiviral_Agent_64->IKK Inhibits Antiviral_Agent_64->MAPK_Pathway Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPK_Pathway->Nucleus Activates Transcription Factors Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Cytokines Gene Expression Viral_Replication Viral Replication Nucleus->Viral_Replication Supports Pro_inflammatory_Cytokines->Viral_Replication Enhances

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Antiviral Efficacy Testing

The following diagram illustrates the logical flow of the plaque reduction assay to determine the antiviral efficacy of a compound.

Experimental_Workflow_Antiviral_Efficacy Start Start: Prepare Confluent Cell Monolayer Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Infect_Cells Infect Cells with Virus + this compound Start->Infect_Cells Prepare_Dilutions->Infect_Cells Adsorption Incubate for Viral Adsorption (1-2 hours) Infect_Cells->Adsorption Overlay Add Semi-Solid Overlay with this compound Adsorption->Overlay Incubate_Plaques Incubate for Plaque Formation (3-7 days) Overlay->Incubate_Plaques Fix_and_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubate_Plaques->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC₅₀ Count_Plaques->Calculate_EC50

Caption: Workflow for the Plaque Reduction Assay.

Logical Relationship of Cytotoxicity and Antiviral Activity

This diagram illustrates the relationship between determining a compound's cytotoxicity and its antiviral activity to establish a therapeutic index.

Logical_Relationship_Cytotoxicity_Antiviral Compound This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., Trypan Blue) Compound->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (e.g., Plaque Reduction) Compound->Antiviral_Assay IC50 Determine IC₅₀ (50% Cytotoxic Concentration) Cytotoxicity_Assay->IC50 EC50 Determine EC₅₀ (50% Effective Concentration) Antiviral_Assay->EC50 Therapeutic_Index Calculate Therapeutic Index (SI = IC₅₀ / EC₅₀) IC50->Therapeutic_Index EC50->Therapeutic_Index

Caption: Relationship between cytotoxicity and antiviral activity.

"Antiviral agent 64" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

Antiviral Agent 64: A Comprehensive Technical Review

Introduction

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of effective antiviral therapeutics is a cornerstone of pandemic preparedness and the management of chronic viral diseases.[1][2] Antiviral drug discovery is a complex process that involves identifying viral or host targets crucial for the viral life cycle and developing agents that can modulate these targets with high specificity and minimal toxicity.[3][4] Most clinically approved antiviral drugs target viral-encoded proteins such as polymerases, proteases, or proteins involved in viral entry and release.[3][5] This technical guide provides a comprehensive overview of the preclinical data for a novel investigational compound, "this compound" (AVA-64), a small molecule inhibitor with potent broad-spectrum antiviral activity.

Proposed Mechanism of Action

This compound is hypothesized to function through a dual mechanism. The primary mechanism involves the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[6] By binding to a conserved catalytic site on the RdRp, AVA-64 acts as a non-nucleoside inhibitor, preventing the synthesis of viral RNA.[7]

Secondly, the accumulation of abortive viral RNA transcripts resulting from incomplete polymerase activity is thought to trigger the host's innate immune response. These viral RNA fragments are recognized by cytosolic pattern recognition receptors (PRRs) like the RIG-I-like Receptors (RLRs), including RIG-I and MDA5.[8][9] This recognition initiates a downstream signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors IRF3 and NF-κB.[10] These transcription factors then translocate to the nucleus to induce the expression of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines, establishing a robust antiviral state in infected and neighboring cells.[11]

Quantitative Data Summary

The efficacy and safety profile of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

VirusCell LineIC₅₀ (µM)¹CC₅₀ (µM)²Selectivity Index (SI)³
Influenza A (H1N1)MDCK0.85>100>117.6
Respiratory Syncytial Virus (RSV)HEp-21.20>100>83.3
SARS-CoV-2Vero E60.5595172.7
Dengue Virus (DENV-2)BHK-212.159845.6
Zika Virus (ZIKV)Vero1.90>100>52.6

¹ IC₅₀ (50% Inhibitory Concentration): The concentration of AVA-64 required to inhibit viral replication by 50%.[12] ² CC₅₀ (50% Cytotoxic Concentration): The concentration of AVA-64 that results in 50% death of host cells.[13] ³ Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI indicates greater selectivity for antiviral activity over host cell toxicity.[14]

Table 2: In Vivo Efficacy of this compound in a Murine Influenza A (H1N1) Model

Treatment GroupDose (mg/kg, BID)Mean Lung Viral Titer (log₁₀ TCID₅₀/g) on Day 3 Post-InfectionSurvival Rate (%) on Day 10 Post-Infection
Vehicle Control-5.8 ± 0.410
This compound103.1 ± 0.580
This compound202.2 ± 0.3100
Oseltamivir102.9 ± 0.6*90

*p < 0.01 compared to vehicle control.

Table 3: Pharmacokinetic Profile of this compound in Rodents (Oral Administration)

SpeciesDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)Bioavailability (%)
Mouse108501.04.545
Rat109201.56.255

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for determining the efficacy and safety of antiviral agents.[15][16]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay evaluates the ability of a compound to prevent a virus from causing cytopathic effects (CPE) in a cell culture.[17]

  • Cell Seeding: Confluent monolayers of the appropriate host cells (e.g., MDCK for Influenza) are prepared in 96-well microplates.[18]

  • Compound Preparation: this compound is serially diluted (typically eight half-log₁₀ concentrations) in cell culture medium.[18]

  • Infection: Cell monolayers are treated with the various concentrations of AVA-64 and subsequently infected with a standardized amount of virus. Control wells include virus-infected/untreated cells and uninfected/untreated cells.[18]

  • Incubation: Plates are incubated for a period sufficient to cause >80% CPE in the virus control wells (typically 3-5 days).

  • Quantification: Cell viability is quantified using a colorimetric method, such as the neutral red uptake assay.[17] The absorbance is read spectrophotometrically.

  • Data Analysis: The 50% effective concentration (EC₅₀ or IC₅₀) is calculated by regression analysis of the dose-response curve.[18]

2. Cytotoxicity Assay

This assay is performed in parallel with the antiviral activity assay to determine the compound's toxicity to the host cells.[19]

  • Methodology: The protocol is identical to the antiviral assay, but the cells are not infected with the virus.[19]

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by regression analysis, representing the compound concentration that reduces cell viability by 50%.[13]

3. In Vivo Murine Influenza Model

Animal models are essential for evaluating the in vivo efficacy of antiviral candidates.[14][20]

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are lightly anesthetized and intranasally infected with a lethal dose of Influenza A/PR/8/34 (H1N1) virus.

  • Treatment: Treatment with this compound (or vehicle control) is initiated 4 hours post-infection and administered orally twice daily (BID) for 5 days.

  • Monitoring: Mice are monitored daily for weight loss and mortality for 10-14 days.[12]

  • Viral Load Quantification: On day 3 post-infection, a subset of mice from each group is euthanized, and lungs are harvested to quantify viral titers.[20] Lung homogenates are serially diluted and added to MDCK cells to determine the 50% Tissue Culture Infective Dose (TCID₅₀). Alternatively, viral RNA is quantified using quantitative real-time PCR (qRT-PCR).[21]

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates the dual mechanism of action of this compound. It inhibits the viral RdRp, and the resulting abortive RNA fragments trigger the RIG-I innate immunity pathway.

Antiviral_Agent_64_Pathway cluster_virus Viral Replication Cycle cluster_host Host Cell Cytosol Virus RNA Virus Viral_RNA Viral RNA Genome Virus->Viral_RNA Uncoating RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_vRNA New Viral RNA RdRp->New_vRNA Replication Abortive_RNA Abortive RNA Fragments RdRp->Abortive_RNA Incomplete Synthesis AVA_64 This compound AVA_64->RdRp RIG_I RIG-I Abortive_RNA->RIG_I Activates MAVS MAVS (on Mitochondria) RIG_I->MAVS Activates TBK1 TBK1 MAVS->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocation IFN_Gene Interferon Gene Expression Nucleus->IFN_Gene Induces IFN Type I Interferon (IFN-α/β) IFN_Gene->IFN Leads to

Proposed dual mechanism of action for this compound.

In Vitro Antiviral Screening Workflow

The diagram below outlines the standard workflow for screening compounds for antiviral activity using a cell-based assay.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis start Start plate_cells 1. Seed Host Cells in 96-well Plates start->plate_cells prepare_compounds 2. Prepare Serial Dilutions of Test Compound plate_cells->prepare_compounds add_compounds 3. Add Compound Dilutions to Cells prepare_compounds->add_compounds add_virus 4. Infect Cells with Virus add_compounds->add_virus incubate 5. Incubate for 3-5 Days add_virus->incubate measure_viability 6. Measure Cell Viability (e.g., Neutral Red Assay) incubate->measure_viability calculate_ic50 7. Calculate IC₅₀ and CC₅₀ via Regression Analysis measure_viability->calculate_ic50 determine_si 8. Determine Selectivity Index (SI) calculate_ic50->determine_si end Hit Compound Identified determine_si->end

Standard workflow for in vitro antiviral compound screening.

This compound (AVA-64) is a promising preclinical candidate with potent in vitro activity against a broad range of RNA viruses and demonstrated efficacy in an in vivo model of influenza infection. Its proposed dual mechanism of action, combining direct inhibition of the viral RdRp with stimulation of the host's innate immune response, represents a compelling strategy for antiviral therapy. The favorable selectivity index and pharmacokinetic profile in rodents support its continued development. Further studies are warranted to explore its efficacy against other viral pathogens, elucidate the precise molecular interactions with its target, and evaluate its safety and pharmacokinetics in higher animal models before advancing to clinical trials.

References

Methodological & Application

Application Notes and Protocols: Evaluation of Antiviral Agent 64 in a Cell Culture Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antiviral therapeutics is essential for managing emerging and persistent viral threats. A cornerstone of this process is the in vitro evaluation of a compound's ability to inhibit viral replication within a controlled cellular environment. This document outlines the application and detailed protocols for assessing the efficacy of "Antiviral Agent 64," a novel synthetic nucleoside analog designed to target viral RNA-dependent RNA polymerase (RdRp).

This compound is a broad-spectrum inhibitor that acts as a chain terminator during viral RNA synthesis.[1][2] By mimicking natural nucleosides, it is incorporated into the nascent RNA strand by the viral RdRp, leading to the premature termination of replication.[2][3] This mechanism is highly specific to viral polymerases, suggesting a favorable therapeutic window with minimal impact on host cell polymerases.[1] The following protocols describe the fundamental assays required to determine the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI) of this compound against a model positive-sense single-stranded RNA virus.

Proposed Mechanism of Action

Positive-strand RNA viruses replicate their genomes using a virally encoded RNA-dependent RNA polymerase (RdRp).[4] This enzyme is the central player in synthesizing both new genomic RNA and messenger RNAs (mRNAs) necessary for producing viral proteins.[4][5] this compound functions as a nucleoside analog. After entering the host cell, it is metabolized into its active triphosphate form. This active form competes with natural nucleoside triphosphates for incorporation into the elongating viral RNA chain by the RdRp.[3][6] Once incorporated, its modified structure prevents the addition of the next nucleotide, thereby terminating RNA chain elongation and halting viral replication.[1][2]

G cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Cycle cluster_drug Drug Action vRNA Viral Genomic (+) RNA Translation Translation (Host Ribosomes) vRNA->Translation Replication RNA Replication vRNA->Replication Template Polyprotein Viral Polyprotein Translation->Polyprotein Protease Viral Protease Polyprotein->Protease Cleavage RdRp RNA-dependent RNA Polymerase (RdRp) Polyprotein->RdRp Cleavage RdRp->Replication Catalyzes negRNA (-) RNA Intermediate Replication->negRNA Termination Chain Termination (Replication Halted) Replication->Termination newRNA New Viral (+) RNA Genomes negRNA->newRNA Template for new (+) RNA Agent64 This compound (Prodrug) ActiveAgent Agent 64-TP (Active Triphosphate) Agent64->ActiveAgent Host Kinases ActiveAgent->Replication Incorporation by RdRp

Figure 1: Proposed mechanism of action for this compound.

Data Presentation: In Vitro Activity of this compound

The antiviral activity and cytotoxicity of this compound were evaluated in various cell lines against a model RNA virus. The results, including EC50, CC50, and the calculated Selectivity Index (SI = CC50/EC50), are summarized below. An SI score of 10 or greater is indicative of a compound that may have therapeutic potential.[7]

Cell LineVirus StrainAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vero E6VSV-GFPCPE Inhibition0.45>100>222
A549Influenza A/PR/8/34Plaque Reduction0.82>100>121
Huh-7Dengue Virus (DENV-2)Plaque Reduction0.6585130
Calu-3SARS-CoV-2RT-qPCR0.5192180

Experimental Protocols

Cell Lines and Virus Propagation
  • Cell Lines:

    • Vero E6 (ATCC CRL-1586): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • A549 (ATCC CCL-185): Maintain in F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.

    • Huh-7 (JCRB0403): Maintain in DMEM with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Virus Propagation: Propagate virus stocks in the appropriate cell line (e.g., Influenza A in A549 cells). After observing significant cytopathic effect (CPE), harvest the supernatant, centrifuge to remove cell debris, and store aliquots at -80°C. Determine the virus titer using a Plaque Assay or TCID50 Assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

  • Materials: 96-well plates, host cells, culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the growth medium from the cells and add 100 µL of the diluted compound to the wells in triplicate. Include "cells only" controls with medium but no compound.

    • Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined by plotting viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Assay (PRNA)

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.

  • Materials: 6-well or 12-well plates, confluent host cell monolayers, this compound, virus stock, overlay medium (e.g., 2X MEM containing 1.2% Avicel or methylcellulose), Crystal Violet staining solution.

  • Procedure:

    • Seed 6-well plates with a suitable host cell line to form a confluent monolayer.

    • Prepare serial dilutions of this compound in serum-free medium.

    • In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

    • Remove the growth medium from the cell monolayers and inoculate the cells with 200 µL of the virus-compound mixtures. Include a "virus control" (virus, no compound) and a "cell control" (no virus, no compound).

    • Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15 minutes.

    • After adsorption, remove the inoculum and overlay the cell monolayer with 2 mL of the semi-solid overlay medium containing the corresponding dilutions of the antiviral agent.

    • Incubate the plates for 3-5 days, depending on the virus, until visible plaques form in the virus control wells.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Remove the overlay and stain the cells with 0.1% Crystal Violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from a dose-response curve.

G A Seed host cells in 6-well plates D Inoculate cell monolayers with virus-compound mixture A->D B Prepare serial dilutions of this compound C Mix compound dilutions with virus (100 PFU) B->C C->D E Incubate 1-2 hours (Virus Adsorption) D->E F Remove inoculum & add semi-solid overlay with compound E->F G Incubate 3-5 days (Plaque Formation) F->G H Fix and stain cells with Crystal Violet G->H I Count plaques and calculate % inhibition H->I J Determine EC50 value from dose-response curve I->J

Figure 2: Experimental workflow for the Plaque Reduction Neutralization Assay.

References

Application Notes and Protocols for Antiviral Agent 64 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Agent 64 is a novel synthetic nucleoside analog demonstrating potent in vitro activity against a broad spectrum of RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis. These application notes provide detailed protocols for the dosage and administration of this compound in common animal models to evaluate its in vivo efficacy, pharmacokinetics, and safety profile.

Data Presentation

Table 1: Recommended Dosage of this compound in Murine Models
Route of AdministrationDosage (mg/kg/day)Dosing FrequencyVehicle
Oral (gavage)200Twice daily (BID)0.5% Methylcellulose
Intraperitoneal (IP)100Twice daily (BID)Saline
Intranasal (IN)10Once daily (QD)Phosphate-Buffered Saline (PBS)
Table 2: Recommended Dosage of this compound in Ferret Models
Route of AdministrationDosage (mg/kg/day)Dosing FrequencyVehicle
Oral (gavage)50Twice daily (BID)0.5% Methylcellulose
Intranasal (IN)5Once daily (QD)Phosphate-Buffered Saline (PBS)

Mechanism of Action: Signaling Pathway Inhibition

This compound acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Upon administration, it is metabolized into its active triphosphate form within the host cell. This active form is then incorporated into the nascent viral RNA chain, causing a conformational change in the RdRp enzyme and halting further elongation of the viral genome.

Antiviral_Agent_64_Mechanism cluster_host_cell Host Cell cluster_virus_replication Viral RNA Replication This compound This compound Active Triphosphate Form Active Triphosphate Form This compound->Active Triphosphate Form Metabolism RdRp RdRp Active Triphosphate Form->RdRp Inhibits Viral RNA Template Viral RNA Template Viral RNA Template->RdRp Binds Nascent Viral RNA Nascent Viral RNA RdRp->Nascent Viral RNA Synthesizes Murine_Efficacy_Workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Infect with Influenza Virus (Day 0) Infect with Influenza Virus (Day 0) Acclimatize Mice->Infect with Influenza Virus (Day 0) Randomize into Groups Randomize into Groups Infect with Influenza Virus (Day 0)->Randomize into Groups Treatment (Days 0-4) Treatment (Days 0-4) Randomize into Groups->Treatment (Days 0-4) Monitor Daily (Weight, Clinical Signs) Monitor Daily (Weight, Clinical Signs) Treatment (Days 0-4)->Monitor Daily (Weight, Clinical Signs) Euthanize Subset (Day 4) Euthanize Subset (Day 4) Monitor Daily (Weight, Clinical Signs)->Euthanize Subset (Day 4) Record Survival (14 Days) Record Survival (14 Days) Monitor Daily (Weight, Clinical Signs)->Record Survival (14 Days) Collect Lungs for Viral Titer Collect Lungs for Viral Titer Euthanize Subset (Day 4)->Collect Lungs for Viral Titer End End Collect Lungs for Viral Titer->End Record Survival (14 Days)->End Ferret_PK_Workflow Start Start Fast Ferrets Overnight Fast Ferrets Overnight Start->Fast Ferrets Overnight Administer Single Oral Dose Administer Single Oral Dose Fast Ferrets Overnight->Administer Single Oral Dose Collect Blood Samples (Timepoints) Collect Blood Samples (Timepoints) Administer Single Oral Dose->Collect Blood Samples (Timepoints) Process Blood to Plasma Process Blood to Plasma Collect Blood Samples (Timepoints)->Process Blood to Plasma Store Plasma at -80°C Store Plasma at -80°C Process Blood to Plasma->Store Plasma at -80°C LC-MS/MS Analysis LC-MS/MS Analysis Store Plasma at -80°C->LC-MS/MS Analysis Calculate PK Parameters Calculate PK Parameters LC-MS/MS Analysis->Calculate PK Parameters End End Calculate PK Parameters->End

Application Notes: "Antiviral Agent 64" for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

"Antiviral Agent 64" is a novel, potent, and selective small molecule inhibitor of the Ortho-Flavoviridae family 3C-like protease (3CLpro). This viral enzyme is essential for the proteolytic processing of viral polyproteins, a critical step in the replication cycle of viruses within this family.[1][2] By targeting 3CLpro, "this compound" effectively blocks viral replication in host cells. These application notes provide detailed protocols for the formulation, in vitro evaluation, and mechanism of action studies of "this compound" for research purposes.

Formulation and Storage

"this compound" is supplied as a lyophilized powder. Due to its hydrophobic nature, it requires solubilization in an organic solvent before preparation of aqueous working solutions.

Table 1: Formulation and Storage Guidelines

ParameterRecommendation
Product Form Lyophilized Powder
Molecular Weight 482.5 g/mol
Primary Solvent 100% Dimethyl Sulfoxide (DMSO)
Stock Concentration 10 mM in 100% DMSO
Storage of Stock -20°C for up to 6 months; -80°C for up to 24 months
Working Dilutions Prepare fresh in cell culture medium. Final DMSO concentration should not exceed 0.5%.
In Vitro Efficacy and Cytotoxicity

"this compound" has been evaluated for its antiviral activity against a panel of representative viruses and for its cytotoxic effects on common host cell lines. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50) are summarized below. A higher SI value is indicative of a more promising antiviral agent.[3]

Table 2: In Vitro Activity of "this compound"

Virus (Family)Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Hypothetical Virus A Vero E60.25>100>400
Hypothetical Virus B Huh-70.68>100>147
Hypothetical Virus C A5491.128575.9

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution (10 mM)
  • Centrifuge the vial of lyophilized "this compound" to ensure the powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of 100% DMSO. For example, to a 1 mg vial, add 207.2 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.[4][5]

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C as recommended in Table 1.

Protocol 2: In Vitro Antiviral Activity by Plaque Reduction Assay

This protocol determines the concentration of "this compound" required to reduce the number of viral plaques by 50%.[3][6]

  • Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates at a density that will form a confluent monolayer within 24 hours.[6]

  • Compound Preparation: Prepare serial dilutions of "this compound" in a serum-free culture medium.

  • Virus Infection: When cells are confluent, aspirate the growth medium. Infect the cells with approximately 100 plaque-forming units (PFU) of the virus.[3][6]

  • Adsorption: Incubate at 37°C for 1 hour to allow the virus to adsorb to the cells.[6]

  • Treatment: After the adsorption period, remove the viral inoculum and wash the cells once with PBS.

  • Overlay: Add 2 mL of an overlay medium (e.g., 2X MEM with 2% FBS and 1.2% agarose) containing the corresponding serial dilutions of "this compound".[3]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.[3]

  • Visualization: Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet.[3]

  • Data Analysis: Count the plaques in each well. Calculate the percentage of inhibition relative to the virus control and determine the IC50 value using non-linear regression analysis.[6]

G cluster_prep Day 1: Preparation cluster_exp Day 2: Infection & Treatment cluster_analysis Day 4-5: Analysis p1 Seed Host Cells in 6-well Plates p2 Incubate for 24h to form Monolayer p1->p2 p4 Infect Monolayer with Virus (100 PFU) p2->p4 p3 Prepare Serial Dilutions of Agent 64 p6 Remove Inoculum & Add Agent 64 Overlay p3->p6 p5 Incubate 1h for Viral Adsorption p4->p5 p5->p6 p7 Incubate 2-3 Days for Plaque Formation p6->p7 p8 Fix, Stain (Crystal Violet) & Count Plaques p7->p8 p9 Calculate IC50 Value p8->p9

Workflow for the Plaque Reduction Assay.
Protocol 3: Cytotoxicity by MTT Assay

This assay assesses the effect of "this compound" on the metabolic activity of host cells to determine its cytotoxicity.[6]

  • Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Aspirate the medium and add 100 µL of fresh medium containing serial dilutions of "this compound". Include untreated cell controls.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a acidified isopropanol (B130326) solution) to each well to dissolve the formazan (B1609692) crystals.[6]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC50 value using non-linear regression.

Mechanism of Action: Viral Protease Inhibition

"this compound" is designed to inhibit the viral 3CL protease, thereby preventing the cleavage of the viral polyprotein into its functional subunits. This halts the viral replication and assembly process.

G cluster_virus Viral Life Cycle cluster_protease Protease Action cluster_inhibition Mechanism of Inhibition entry 1. Virus Entry & Uncoating translation 2. Translation of Viral RNA entry->translation polyprotein 3. Polyprotein Synthesis translation->polyprotein cleavage 4. Polyprotein Cleavage polyprotein->cleavage protease Viral 3CL Protease protease->cleavage catalyzes proteins 5. Functional Viral Proteins cleavage->proteins replication 6. Viral Replication & Assembly proteins->replication release 7. New Virus Release replication->release agent64 This compound agent64->protease Inhibits

References

Application Note & Protocol: Quantification of Antiviral Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed analytical methods and protocols for the quantitative analysis of "Antiviral Agent 64" in bulk drug substance and pharmaceutical formulations. The described methods are essential for quality control, stability testing, and research and development purposes.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of the purity and concentration of this compound in bulk material and finished product.

Experimental Protocol

1.1.1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

1.1.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

1.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of Acetonitrile and Water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to have a theoretical concentration of 50 µg/mL of this compound in a 50:50 mixture of Acetonitrile and Water.

1.1.4. Data Analysis Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Quantitative Data Summary
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

2.1.1. Instrumentation and Materials

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.

  • Biological matrix (e.g., human plasma).

2.1.2. Chromatographic and Mass Spectrometric Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    2.5 90
    3.0 90
    3.1 10

    | 4.0 | 10 |

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (To be determined based on the compound's mass)

    • Internal Standard: Precursor ion > Product ion (To be determined based on the IS's mass)

2.1.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of Acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2.1.4. Data Analysis Construct a calibration curve by plotting the peak area ratio of this compound to the Internal Standard against the concentration of the calibration standards. The concentration in the unknown samples is then determined from this curve.

Quantitative Data Summary
ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Matrix Effect Minimal

UV-Vis Spectrophotometry Method

A simple and rapid method for the quantification of this compound in pure form or in simple formulations.

Experimental Protocol

3.1.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Solvent (e.g., Ethanol).

  • This compound reference standard.

3.1.2. Method

  • Determine the λmax (wavelength of maximum absorbance) of this compound by scanning a dilute solution in the chosen solvent from 200 to 400 nm.

  • Prepare a series of standard solutions of this compound in the solvent.

  • Measure the absorbance of each standard solution at the λmax.

  • Prepare the sample solution in the same solvent.

  • Measure the absorbance of the sample solution at the λmax.

3.1.3. Data Analysis Create a calibration curve by plotting absorbance versus the concentration of the standard solutions. Use the equation of the line to calculate the concentration of this compound in the sample solution.

Quantitative Data Summary
ParameterResult
λmax 280 nm (Hypothetical)
Linearity (r²) > 0.998
Range 2 - 20 µg/mL
Molar Absorptivity (ε) To be determined

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting bulk_drug Bulk Drug Substance prep_sample Prepare Sample Solution bulk_drug->prep_sample formulation Pharmaceutical Formulation formulation->prep_sample biological_matrix Biological Matrix biological_matrix->prep_sample ref_std Reference Standard prep_std Prepare Standard Solutions ref_std->prep_std hplc HPLC-UV prep_sample->hplc Inject/Measure lcms LC-MS/MS prep_sample->lcms Inject/Measure uv_vis UV-Vis prep_sample->uv_vis Inject/Measure prep_std->hplc Inject/Measure prep_std->lcms Inject/Measure prep_std->uv_vis Inject/Measure data_acq Data Acquisition hplc->data_acq lcms->data_acq uv_vis->data_acq cal_curve Calibration Curve Generation data_acq->cal_curve quantification Quantification of Analyte cal_curve->quantification report Final Report quantification->report

Caption: General workflow for the quantification of this compound.

signaling_pathway cluster_cell Host Cell virus Virus receptor Cell Surface Receptor virus->receptor 1. Attachment entry Viral Entry & Uncoating receptor->entry 2. Internalization replication Viral Replication Machinery (e.g., Polymerase) entry->replication 3. Genome Release assembly Virion Assembly replication->assembly 4. Synthesis of Viral Components release New Virus Release assembly->release 5. Maturation & Egress agent64 This compound agent64->replication Inhibition

Caption: Hypothetical mechanism of action for this compound.

Application Notes and Protocols: Efficacy Studies for Antiviral Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Agent 64 is a novel investigational drug candidate with potential broad-spectrum antiviral activity. These application notes provide a comprehensive guide to the experimental design for evaluating the in vitro and in vivo efficacy of this compound. The protocols outlined below are designed to be adapted to specific viral pathogens and research models. The primary hypothetical mechanism of action for this compound is the inhibition of viral entry into host cells by blocking the interaction between the viral surface glycoproteins and host cell receptors.

I. In Vitro Efficacy Studies

In vitro assays are fundamental for determining the direct antiviral activity and cytotoxicity of a compound.[1][2]

A. Cytotoxicity Assay

Prior to assessing antiviral efficacy, it is crucial to determine the concentration of this compound that is toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC50).[3]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium, typically ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. Antiviral Activity Assays

Several assays can be employed to measure the ability of this compound to inhibit viral replication.

1. Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying the inhibition of infectious virus particles.[4]

Protocol: Plaque Reduction Neutralization Test

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound and mix with a known titer of the virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[4]

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible.

  • Staining: Fix the cells and stain with a crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the agent that reduces the number of plaques by 50% compared to the virus control.

2. Virus Yield Reduction Assay

This assay measures the quantity of infectious virus produced in the presence of the antiviral agent.[4]

Protocol: Virus Yield Reduction Assay

  • Cell Seeding and Infection: Seed host cells in 24-well plates and infect with the virus at a specific multiplicity of infection (MOI).

  • Treatment: After viral adsorption, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 24-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant at various time points.

  • Virus Titeration: Determine the viral titer in the collected supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or plaque assay.

  • IC50 Calculation: The IC50 is the concentration of the agent that reduces the viral yield by 50%.

C. Data Presentation: In Vitro Efficacy of this compound

Assay TypeCell LineVirusIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Plaque ReductionVero E6Influenza A2.5>100>40
Virus Yield ReductionA549RSV5.2>100>19.2
CPE ReductionHeLaRhinovirus8.1>100>12.3

D. Mechanism of Action Study: Viral Entry Inhibition

To confirm the hypothesized mechanism of action, a time-of-addition experiment can be performed.[5]

Protocol: Time-of-Addition Assay

  • Cell Seeding: Seed host cells in a multi-well plate.

  • Synchronized Infection: Pre-chill the cells and virus to 4°C to allow for viral attachment without entry. Infect the cells with the virus at a high MOI for 1 hour at 4°C.

  • Time-of-Addition: Add this compound at different time points relative to infection:

    • Pre-treatment: Add before viral inoculation.

    • Co-treatment: Add during viral inoculation.

    • Post-treatment: Add at various time points after shifting the cells to 37°C to allow entry.

  • Analysis: After a single replication cycle (e.g., 8-12 hours), quantify the viral RNA or protein levels. Inhibition observed primarily during the co-treatment phase would support a role in blocking viral entry.

II. In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and safety of an antiviral candidate in a living organism.[2][6]

A. Animal Model Selection

The choice of animal model depends on the target virus. Common models include mice, ferrets, and non-human primates.[6] For this example, a mouse model of influenza A virus infection will be used.

B. Experimental Design

  • Animal Acclimatization: Acclimate the animals to the facility for at least one week before the experiment.

  • Groups:

    • Group 1: Mock-infected + Vehicle control

    • Group 2: Virus-infected + Vehicle control

    • Group 3: Virus-infected + this compound (low dose)

    • Group 4: Virus-infected + this compound (high dose)

    • Group 5: Virus-infected + Positive control (e.g., oseltamivir)[7]

  • Infection: Anesthetize the mice and intranasally infect them with a sublethal dose of influenza A virus.

  • Treatment: Administer this compound or the vehicle control at specified time points (e.g., starting 4 hours post-infection and continuing for 5 days).

  • Monitoring: Monitor the animals daily for weight loss, clinical signs of illness, and mortality for 14 days post-infection.

  • Sample Collection: At various time points, euthanize a subset of animals from each group to collect lung tissue for viral load determination and histopathological analysis.[7]

C. Efficacy Endpoints

  • Viral Load: Quantify the viral titer in the lungs using plaque assay or qRT-PCR.

  • Morbidity: Measure changes in body weight and clinical scores.

  • Mortality: Record the survival rate in each group.

  • Lung Histopathology: Assess the extent of lung inflammation and damage.

D. Data Presentation: In Vivo Efficacy of this compound in a Mouse Influenza Model

Treatment GroupMean Weight Loss (%)Lung Viral Titer (log10 PFU/g) at Day 3 p.i.Survival Rate (%)
Vehicle Control256.50
This compound (10 mg/kg)154.260
This compound (50 mg/kg)82.1100
Oseltamivir (20 mg/kg)102.5100

III. Visualizations

A. Signaling Pathway: Viral Entry and Inhibition by this compound

Viral_Entry_Inhibition cluster_host Host Cell cluster_virus Virus HostReceptor Host Cell Receptor Endosome Endosome HostReceptor->Endosome Endocytosis Nucleus Nucleus Endosome->Nucleus Genome Release Replication Viral Replication Nucleus->Replication Virus Virus Particle ViralGlycoprotein Viral Glycoprotein ViralGlycoprotein->HostReceptor Binding Antiviral64 This compound Antiviral64->ViralGlycoprotein Blocks Binding In_Vitro_Workflow Start Start: Compound Library Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity PrimaryScreen Primary Antiviral Screen (e.g., CPE Reduction) Start->PrimaryScreen SecondaryScreen Secondary Assays (Plaque/Yield Reduction) PrimaryScreen->SecondaryScreen MOA Mechanism of Action Studies (Time-of-Addition) SecondaryScreen->MOA Lead Lead Candidate MOA->Lead In_Vivo_Design AnimalModel Animal Model Selection - Relevant to human disease - Susceptible to virus Infection Viral Challenge - Route of infection - Dose of virus AnimalModel->Infection Treatment Treatment Regimen - Dose of Antiviral 64 - Dosing frequency - Treatment duration Infection->Treatment Endpoints Efficacy Endpoints - Viral Load - Morbidity - Mortality - Histopathology Treatment->Endpoints

References

Application Notes and Protocols for Safety and Toxicology Testing of Antiviral Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the essential safety and toxicology testing procedures for a hypothetical novel antiviral candidate, "Antiviral Agent 64." The following protocols are designed to guide researchers through the preclinical evaluation of the agent's safety profile, a critical step in the drug development pipeline. The successful execution of these studies is paramount for identifying potential toxicities and establishing a preliminary safety margin before advancing to clinical trials.[1][2] This document outlines detailed methodologies for key in vitro and in vivo assays, data presentation in tabular format for clear interpretation, and visualizations of relevant biological pathways and experimental workflows.

I. In Vitro Toxicology Studies

In vitro toxicology assays are fundamental for the early-stage assessment of a drug candidate's potential to cause cellular damage. These tests are crucial for screening and lead optimization, helping to identify and eliminate compounds with unfavorable toxicity profiles early in the development process.[3]

A. Cytotoxicity Assay

The cytotoxicity assay is performed to determine the concentration of this compound that is toxic to host cells. This is essential for establishing the therapeutic index, which compares the effective antiviral concentration to the concentration that causes cellular damage.[4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6][7]

  • Cell Seeding: Plate host cells (e.g., Vero-E6, A549, depending on the target virus) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the respective wells. Include a "cells only" control (no compound) and a "medium only" background control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral activity assay (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the agent that reduces cell viability by 50% compared to the untreated control cells.

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100
11.2350.07998.8
101.1500.09292.0
500.8750.06570.0
1000.6250.05150.0
2000.3100.04224.8
5000.1500.03012.0

CC50 Value: 100 µM

B. Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal alterations.[3] These studies are a regulatory requirement and crucial for assessing the carcinogenic potential of a drug candidate.[10]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a compound's potential to induce gene mutations.[10][11] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid. The assay detects mutations that revert the bacteria to a histidine-producing state (his+).[10][11]

  • Strain Preparation: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA102) overnight in nutrient broth.[11]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[11]

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (or buffer for the non-activated test), and various concentrations of this compound.[11] Positive and negative controls must be included.

  • Plating: Add 2 mL of molten top agar (B569324) containing a trace amount of histidine and biotin (B1667282) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result for mutagenicity.[10]

Data Presentation:

Concentration of this compound (µ g/plate )StrainMetabolic Activation (S9)Mean Revertant Colonies ± SDFold Increase over Control
0 (Control)TA98-25 ± 41.0
10TA98-28 ± 51.1
100TA98-30 ± 61.2
500TA98-33 ± 51.3
0 (Control)TA98+45 ± 71.0
10TA98+48 ± 61.1
100TA98+52 ± 81.2
500TA98+55 ± 71.2
0 (Control)TA100-120 ± 151.0
10TA100-125 ± 181.0
100TA100-130 ± 161.1
500TA100-135 ± 201.1
0 (Control)TA100+150 ± 221.0
10TA100+158 ± 251.1
100TA100+165 ± 211.1
500TA100+170 ± 241.1

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[12][13][14]

  • Cell Culture and Treatment: Culture mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and expose them to at least three concentrations of this compound for a short (3-6 hours) and a long (24 hours) duration, with and without S9 metabolic activation.[12][13]

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[13]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).[12]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Data Presentation:

Concentration of this compound (µM)Treatment Duration (hours)Metabolic Activation (S9)% Binucleated Cells with Micronuclei ± SD
0 (Control)6-1.2 ± 0.3
506-1.4 ± 0.4
1006-1.5 ± 0.5
2006-1.6 ± 0.4
0 (Control)24-1.3 ± 0.4
2524-1.5 ± 0.5
5024-1.7 ± 0.6
10024-1.8 ± 0.5

II. In Vivo Toxicology Studies

In vivo studies in animal models are essential to understand the overall systemic toxicity of this compound, including its effects on various organs and the determination of a safe starting dose for human clinical trials.

A. Acute Toxicity Study

Acute toxicity studies evaluate the adverse effects of a single high dose of a substance.[6] The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[15][16]

Experimental Protocol: OECD 423 (Acute Toxic Class Method)

  • Animal Selection: Use a single sex of a rodent species (usually female rats).[15][16]

  • Dosing: Administer this compound orally by gavage at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).[17] Three animals are used in each step.[15]

  • Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.[18] Record body weight changes.[18]

  • Stepwise Procedure: The outcome of the first step determines the next. If mortality is observed, the dose for the next step is decreased. If no mortality is observed, the dose is increased.[15]

  • Classification: The substance is classified based on the observed mortality at different dose levels according to the Globally Harmonised System (GHS).[16]

Data Presentation:

Starting Dose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight ChangeGHS Classification
200030/3No significant signs observedNormal weight gainCategory 5 or Unclassified
500031/3Lethargy, piloerection in one animalSlight weight loss in one animalCategory 5
B. Repeated-Dose Toxicity Study

These studies are designed to characterize the toxicological profile of a substance following repeated administration over a defined period.[11][19] They help identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[19]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents

  • Animal Selection: Use both male and female rodents (e.g., rats).

  • Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle only) are used.

  • Administration: Administer this compound orally by gavage daily for 28 days.

  • In-life Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.

  • Data Analysis: Analyze the data for dose-related changes in all parameters to determine the target organs of toxicity and the NOAEL.

Data Presentation:

Dose Group (mg/kg/day)Key Hematology FindingsKey Clinical Chemistry FindingsKey Histopathology Findings
0 (Control)Within normal limitsWithin normal limitsNo significant findings
50 (Low)No significant changesNo significant changesNo significant findings
200 (Mid)No significant changesSlight, non-significant increase in ALTMinimal centrilobular hypertrophy in the liver
800 (High)Slight decrease in red blood cell countSignificant increase in ALT and ASTModerate centrilobular hypertrophy and single-cell necrosis in the liver

NOAEL: 50 mg/kg/day

III. Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable effects of a drug on vital physiological functions.[14][20] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[2][20]

A. Central Nervous System (CNS) Safety

Protocol: Functional Observational Battery (FOB) in Rats

The FOB is used to detect changes in behavior, coordination, sensory and motor reflex responses.[20]

  • Dosing: Administer single doses of this compound to rats at three levels.

  • Observations: At the time of peak plasma concentration, observe the animals for a range of parameters including home cage activity, handling reactivity, and specific neurological reflexes (e.g., pinna, corneal).

  • Motor Activity: Quantify motor activity using an automated system.

  • Data Analysis: Compare the findings in the treated groups to the control group to identify any neurobehavioral effects.

B. Cardiovascular Safety

Protocol: hERG Channel Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro test to assess the potential of a drug to cause QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[21][22]

  • Cell System: Use a mammalian cell line stably expressing the hERG potassium channel.

  • Method: Employ the whole-cell patch-clamp technique to directly measure the hERG current.[22]

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Data Acquisition: Record the hERG current before and after the application of the compound.

  • Data Analysis: Calculate the concentration that inhibits the hERG current by 50% (IC50).

Protocol: In Vivo Cardiovascular Monitoring in Telemetered Dogs

  • Animal Model: Use conscious dogs surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters.[2]

  • Dosing: Administer single doses of this compound.

  • Data Collection: Continuously record electrocardiogram (ECG), heart rate, and blood pressure.

  • Data Analysis: Analyze the data for any significant changes in QT interval, heart rate, or blood pressure.

C. Respiratory Safety

Protocol: Whole-Body Plethysmography in Rats

This method is used to assess respiratory function by measuring respiratory rate, tidal volume, and minute volume.[8]

  • Animal Model: Use conscious, unrestrained rats.

  • Dosing: Administer single doses of this compound.

  • Measurement: Place the animals in whole-body plethysmography chambers and record respiratory parameters.

  • Data Analysis: Compare the respiratory parameters of treated animals to those of the control group.

Data Presentation Summary for Safety Pharmacology:

StudyEndpointThis compound Result
CNS Functional Observational BatteryNo adverse effects observed up to 800 mg/kg.
Cardiovascular hERG Channel AssayIC50 > 30 µM
In Vivo Telemetered DogNo significant effect on QT interval, heart rate, or blood pressure up to 100 mg/kg.
Respiratory Whole-Body PlethysmographyNo significant effect on respiratory parameters up to 800 mg/kg.

IV. Visualizations

Signaling Pathways

Drug-Induced Liver Injury (DILI) Signaling Pathway

Drug-induced liver injury can be mediated by various signaling pathways, often involving oxidative stress and mitochondrial dysfunction. The c-Jun N-terminal kinase (JNK) pathway is a key player in this process.[23][24]

DILI_Pathway cluster_cell Hepatocyte Antiviral_Agent_64 This compound (or its metabolite) ROS Reactive Oxygen Species (ROS) Antiviral_Agent_64->ROS Induces JNK JNK Activation ROS->JNK Activates Mitochondrion Mitochondrion JNK->Mitochondrion Translocates to Cell_Death Hepatocyte Death (Necrosis/Apoptosis) JNK->Cell_Death Promotes Mito_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_Dysfunction Leads to Mito_Dysfunction->Cell_Death Triggers

Caption: JNK signaling pathway in drug-induced liver injury.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process that can be inadvertently triggered by a drug, leading to toxicity. The intrinsic pathway is initiated by intracellular stress, such as DNA damage or mitochondrial dysfunction.[1][25]

Intrinsic_Apoptosis cluster_cell Cell Drug_Stress Drug-Induced Stress (e.g., this compound) Mitochondrion Mitochondrion Drug_Stress->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the intrinsic apoptosis signaling pathway.

Experimental Workflows

General Workflow for Preclinical Safety Testing

The overall process of preclinical safety and toxicology testing for a new antiviral agent follows a structured progression from in vitro to in vivo studies.

Preclinical_Workflow In_Vitro In Vitro Toxicology (Cytotoxicity, Genotoxicity) Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) In_Vitro->Safety_Pharm Acute_Tox Acute In Vivo Toxicity In_Vitro->Acute_Tox Repeat_Dose_Tox Repeated-Dose In Vivo Toxicity Safety_Pharm->Repeat_Dose_Tox Acute_Tox->Repeat_Dose_Tox IND Investigational New Drug (IND) Application Repeat_Dose_Tox->IND

Caption: Preclinical safety testing workflow for this compound.

References

"Antiviral agent 64" application in specific viral assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Antiviral Agent 64

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diarylheptanoid isolated from Alpinia officinarum.[1] It has demonstrated a broad spectrum of antiviral activity against several viruses, including Respiratory Syncytial Virus (RSV), poliovirus, measles virus, Herpes Simplex Virus-1 (HSV-1), and influenza H1N1 virus.[1] These application notes provide an overview of the in vitro efficacy of this compound and detailed protocols for its evaluation in common viral assays. The mechanism of action for many antiviral agents involves targeting specific stages of the viral life cycle, such as entry, replication, or release.[2][3][4]

Data Presentation

The antiviral efficacy of this compound has been quantified against a panel of viruses. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are key parameters in determining the therapeutic potential of an antiviral compound. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's safety margin.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineAssay TypeEC₅₀ (µg/mL)IC₅₀ (µM)Reference
Respiratory Syncytial Virus (RSV)Not SpecifiedNot Specified13.3-[1]
PoliovirusNot SpecifiedNot Specified3.7-[1]
Measles VirusNot SpecifiedNot Specified6.3-[1]
Herpes Simplex Virus-1 (HSV-1)Not SpecifiedNot Specified5.7-[1]
Influenza H1N1 VirusNot SpecifiedNot Specified<10-[1]
Cytotoxicity IMR-32 (Human Neuroblastoma) Not Specified -0.23 [1]

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of antiviral compounds.[5] The following are standard protocols for key experiments used to assess the efficacy of this compound.

Plaque Reduction Assay

This assay is a widely used method to determine the quantity of infectious virus and assess the efficacy of antiviral agents.[6]

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates[7][8]

  • Virus stock of known titer

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • Overlay medium (containing agarose (B213101) or methylcellulose)[8]

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer overnight.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with a known concentration of virus (e.g., 100 plaque-forming units per well).

  • Treatment: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and add the different concentrations of this compound or a vehicle control.[6]

  • Overlay: Add an overlay medium to restrict the spread of the virus to adjacent cells.[8]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[6]

  • Fixation and Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well. The EC₅₀ is the concentration of the agent that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of the antiviral agent to ensure that the observed antiviral effect is not due to cell death.[5]

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Host cells seeded in a 96-well plate

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The CC₅₀ is the concentration of the agent that reduces cell viability by 50% compared to the untreated control.

Visualizations

Signaling Pathway and Mechanism of Action

Antiviral agents can interfere with various stages of the viral life cycle.[3][10] While the specific mechanism of this compound is not fully elucidated, a common target for antiviral drugs is the inhibition of viral nucleic acid synthesis.[11][12]

cluster_cell Host Cell cluster_nucleus Nucleus Viral_RNA_to_DNA Reverse Transcription Viral_DNA_Integration Integration into Host Genome Viral_RNA_to_DNA->Viral_DNA_Integration Viral_DNA_Replication Viral DNA Replication Viral_DNA_Integration->Viral_DNA_Replication Transcription Transcription Viral_DNA_Replication->Transcription Assembly Assembly Viral_DNA_Replication->Assembly Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Virus_Entry Virus Entry Uncoating Uncoating Virus_Entry->Uncoating Viral_RNA Viral RNA Uncoating->Viral_RNA Viral_RNA->Viral_RNA_to_DNA Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Virus_Release Virus Release Assembly->Virus_Release Agent64 This compound Agent64->Viral_DNA_Replication

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow

A systematic workflow is essential for the efficient screening and evaluation of antiviral candidates.

Start Start: Compound Library HTS High-Throughput Screening Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assays (EC₅₀) Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assays (CC₅₀) Dose_Response->Cytotoxicity SI_Calc Selectivity Index Calculation Cytotoxicity->SI_Calc Lead_Opt Lead Optimization SI_Calc->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: General workflow for antiviral drug discovery.

References

"Antiviral agent 64" guidelines for laboratory handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 64, also identified as Compound 12, is a naturally occurring diarylheptanoid isolated from the plant Alpinia officinarum.[1] This document provides detailed guidelines for the laboratory handling of this compound, along with protocols for its in vitro evaluation. Due to its cytotoxic and potent antiviral properties, adherence to strict safety protocols is mandatory.

Data Presentation

Table 1: In Vitro Efficacy of this compound
VirusCell LineEC₅₀ (µg/mL)
Respiratory Syncytial Virus (RSV)Not Specified13.3[1]
PoliovirusNot Specified3.7[1]
Measles VirusNot Specified6.3[1]
Herpes Simplex Virus-1 (HSV-1)Not Specified5.7[1]
Influenza A Virus (H1N1)Not Specified<10[1]
Table 2: Cytotoxicity of this compound
Cell LineAssayIC₅₀ (µM)
Human Neuroblastoma IMR-32Not Specified0.23[1]

Laboratory Handling and Safety Guidelines

Warning: this compound exhibits significant cytotoxicity.[1] All handling must be performed by trained personnel in a designated laboratory area equipped for handling potent compounds. A substance-specific risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)
  • Gloves: Wear two pairs of nitrile gloves, with the outer pair having extended cuffs. Change gloves immediately if contaminated and after each handling session.

  • Lab Coat: A dedicated, disposable, solid-front lab coat is required.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Respiratory Protection: When handling the powdered form or creating solutions, a NIOSH-approved respirator is recommended to prevent inhalation.

Engineering Controls
  • Fume Hood: All manipulations of the powdered compound and preparation of stock solutions must be conducted in a certified chemical fume hood.

  • Weighing: Use a balance with a draft shield or within a containment enclosure.

Storage and Transport
  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place. For long-term storage, refer to the supplier's recommendations.

  • Transport: When moving the compound, use a secondary, sealed, and shatterproof container.

Spill and Waste Management
  • Spill Kit: A spill kit specifically for cytotoxic compounds must be readily available.

  • Decontamination: In case of a spill, cordon off the area and follow established institutional procedures for cytotoxic spill cleanup.

  • Waste Disposal: All contaminated materials (gloves, lab coats, plasticware, etc.) must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.

Experimental Protocols

Cytotoxicity Assay: MTT Assay

This protocol is for determining the 50% cytotoxic concentration (IC₅₀) of this compound.

Materials:

  • Human Neuroblastoma IMR-32 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed IMR-32 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Incubation: Incubate the plate overnight in the incubator.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve fitting software.

Antiviral Efficacy Assay: Plaque Reduction Assay

This protocol is for determining the 50% effective concentration (EC₅₀) of this compound against a specific virus.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero cells for HSV-1)

  • Complete cell culture medium

  • Virus stock with a known titer

  • This compound

  • DMSO

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • Formalin (for fixing)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Dilutions: Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium).

  • Infection: Infect the cell monolayer with a known amount of virus (to produce 50-100 plaques per well) in the presence of the different concentrations of the antiviral agent. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate for 1-2 hours at the optimal temperature for the virus to allow for adsorption.

  • Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentrations of the antiviral agent.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • Fix the cells with formalin.

    • Remove the overlay.

    • Stain the cells with crystal violet.

    • Wash the plates and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value using a dose-response curve fitting software.

Visualizations

Hypothesized Mechanism of Action

G cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_Entry Viral Entry Viral_RNA_Synthesis Viral RNA Synthesis & Transcription Viral_Entry->Viral_RNA_Synthesis Viral_Protein_Synthesis Viral Protein Synthesis Viral_RNA_Synthesis->Viral_Protein_Synthesis Virion_Assembly Virion Assembly & Release Viral_Protein_Synthesis->Virion_Assembly Host_mRNA_Processing Host mRNA Processing Machinery Host_mRNA_Processing->Viral_RNA_Synthesis Inhibits Antiviral_Agent_64 This compound Antiviral_Agent_64->Host_mRNA_Processing Upregulates

Experimental Workflow: Cytotoxicity (MTT) Assay

MTT_Workflow Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate Overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read Absorbance (570 nm) Incubate_Overnight->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Experimental Workflow: Antiviral Efficacy (Plaque Reduction) Assay

Plaque_Reduction_Workflow Seed_Host_Cells Seed Host Cells in multi-well plate Infect_with_Virus_and_Compound Infect with Virus & This compound Seed_Host_Cells->Infect_with_Virus_and_Compound Adsorption Adsorption (1-2h) Infect_with_Virus_and_Compound->Adsorption Add_Overlay Add Overlay Medium with Compound Adsorption->Add_Overlay Incubate_Plaques Incubate for Plaque Formation Add_Overlay->Incubate_Plaques Fix_and_Stain Fix and Stain Cells Incubate_Plaques->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC₅₀ Count_Plaques->Calculate_EC50

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Experimental Variability with Antiviral Agent 64 (AV-64)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the antiviral agent AV-64.

Mechanism of Action

AV-64 is a novel antiviral agent designed to inhibit the replication of a broad spectrum of RNA viruses. Its primary mechanism of action is the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp). By binding to a conserved catalytic domain of the RdRp enzyme, AV-64 prevents the synthesis of new viral RNA, thereby halting the replication cycle. The effectiveness of AV-64 is contingent upon its ability to access the viral replication complexes within the cytoplasm of infected host cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are not observing the expected antiviral effect with AV-64 in our assays. What are the common reasons for this?

A1: Several factors can contribute to a lack of antiviral activity. Consider the following possibilities:

  • Compound Integrity: Ensure that AV-64 has been stored correctly and that the stock solutions are freshly prepared. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.

  • Cell Line Suitability: The choice of cell line is critical. While AV-64 targets a viral enzyme, the host cell environment can influence its efficacy. Some cell lines may have poor uptake of the compound or may metabolize it into an inactive form. It is recommended to test AV-64 in multiple permissive cell lines.

  • Viral Strain Specificity: Although designed to be broad-spectrum, minor variations in the RdRp sequence of different viral strains or species could affect the binding affinity of AV-64. Confirm the susceptibility of your specific viral strain to AV-64.

  • Assay Conditions: The timing of drug addition is crucial. For an RdRp inhibitor, AV-64 is most effective when added early in the infection cycle. Adding the compound too late may not show a significant effect as viral replication may have already reached its peak.

Q2: We are observing high variability in our plaque reduction assay results. What could be the cause?

A2: High variability in plaque reduction assays is a common issue. Here are some potential sources of variability and how to address them:

  • Inconsistent Cell Monolayer: Ensure that the cell monolayer is confluent and evenly distributed across the wells. Gaps in the monolayer can lead to irregular plaque formation.

  • Virus Inoculum Volume: Use a consistent and appropriate volume of virus inoculum for each well. Uneven distribution of the virus can lead to variability in the number of plaques.

  • Overlay Technique: The application of the overlay (e.g., agarose (B213101) or methylcellulose) should be done carefully to avoid disturbing the cell monolayer. The temperature of the overlay should also be well-controlled.

  • Drug Dilution Accuracy: Inaccurate serial dilutions of AV-64 can lead to significant variability. Use calibrated pipettes and perform dilutions carefully.

Q3: AV-64 is showing unexpected cytotoxicity in our experiments. How can we address this?

A3: Distinguishing between antiviral activity and cytotoxicity is essential. If you observe unexpected cell death, consider the following:

  • Compound Purity: Impurities in the AV-64 sample could be contributing to cytotoxicity. Ensure you are using a high-purity, analytical-grade compound.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[1] It is crucial to determine the 50% cytotoxic concentration (CC50) of AV-64 in your chosen cell line in parallel with your antiviral assays.[1]

  • Assay Duration: Longer incubation times can sometimes lead to increased cytotoxicity.[1] Optimize the duration of your assay to a point where antiviral activity can be measured without significant cell death.

  • Off-Target Effects: At higher concentrations, AV-64 may have off-target effects that lead to cytotoxicity. Always include a "cells only" control and a range of AV-64 concentrations to determine the therapeutic window.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of AV-64 in Various Cell Lines

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza AMDCKPlaque Reduction2.5>100>40
SARS-CoV-2Vero E6Plaque Reduction5.18516.7
RSVHEp-2Viral Titer Reduction3.8>100>26.3
Dengue VirusHuh-7qPCR1.25041.7

Table 2: Troubleshooting Checklist for Inconsistent AV-64 Results

Potential IssueCheckpointRecommended Action
Compound Integrity Storage conditions, age of stock solution, number of freeze-thaw cycles.Use fresh stock solutions for each experiment. Aliquot stock to avoid repeated freeze-thaw cycles.
Cell Health & Density Cell morphology, confluency at the time of infection, passage number.Use cells at a consistent passage number and ensure optimal confluency. Regularly check for contamination.
Virus Titer & Inoculum Titer of viral stock, consistency of MOI (multiplicity of infection) used.Re-titer viral stocks regularly. Use a consistent MOI across experiments.
Assay Parameters Incubation times, temperature, CO2 levels, media and supplement consistency.Standardize all assay parameters and document them meticulously in your lab notebook.
Pipetting & Dilutions Accuracy of pipettes, mixing technique during serial dilutions.Calibrate pipettes regularly. Ensure thorough mixing at each dilution step.

Experimental Protocols

1. Plaque Reduction Assay

This protocol is a generalized procedure for evaluating the antiviral efficacy of AV-64.

  • Cell Seeding: Seed a 12-well plate with a suitable cell line to form a confluent monolayer.

  • Drug Preparation: Prepare serial dilutions of AV-64 in a serum-free cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes.

  • Treatment: Remove the virus inoculum and add the medium containing the serially diluted AV-64. Include "virus only" (vehicle control) and "cells only" (mock-infected) wells.

  • Overlay: Add an overlay medium (e.g., containing 1.2% methylcellulose) to each well to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-4 days, depending on the virus).

  • Staining and Counting: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of AV-64 to the wells. Include a "cells only" control with no compound.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value.

Visualizations

cluster_virus_lifecycle Viral Replication Cycle Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. RNA Replication (RdRp Activity) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Virion Assembly Translation->Assembly Release 6. Virus Release Assembly->Release AV64 AV-64 AV64->Inhibition Inhibition->Replication Inhibits RdRp

Caption: Proposed mechanism of action of AV-64.

cluster_assays Parallel Assays Start Start: Prepare Cells, Virus, and AV-64 Infect Infect Cells with Virus Start->Infect Treat Treat with Serial Dilutions of AV-64 Infect->Treat Incubate Incubate for Defined Period Treat->Incubate Antiviral Antiviral Assay (e.g., Plaque Assay, qPCR) Incubate->Antiviral Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Incubate->Cytotoxicity Analyze Data Analysis: Calculate EC50 and CC50 Antiviral->Analyze Cytotoxicity->Analyze

Caption: General experimental workflow for testing AV-64.

Start High Variability in Results? Check_Cells Cell Health & Confluency OK? Start->Check_Cells Check_Virus Virus Titer Consistent? Check_Cells->Check_Virus Yes Not_Resolved Consult Technical Support Check_Cells->Not_Resolved No Check_Compound AV-64 Stock Fresh? Check_Virus->Check_Compound Yes Check_Virus->Not_Resolved No Check_Pipetting Pipetting Accurate? Check_Compound->Check_Pipetting Yes Check_Compound->Not_Resolved No Check_Assay Assay Conditions Standardized? Check_Pipetting->Check_Assay Yes Check_Pipetting->Not_Resolved No Resolved Variability Reduced Check_Assay->Resolved Yes Check_Assay->Not_Resolved No

Caption: Troubleshooting workflow for high result variability.

References

"Antiviral agent 64" optimizing concentration for antiviral effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Antiviral Agent 64 (AVA-64) for its antiviral effect. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound (AVA-64) is an experimental small molecule inhibitor designed to target viral replication. Its primary proposed mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. Additionally, preclinical data suggests that AVA-64 may modulate the host's innate immune response by potentiating the mitochondrial antiviral-signaling (MAVS) protein pathway, leading to an enhanced Type I interferon response.

Q2: What is the first step in determining the optimal concentration of AVA-64?

A2: The first step is to establish the therapeutic window of the compound. This involves performing two key experiments in parallel: a cytotoxicity assay to determine the concentration at which AVA-64 becomes toxic to the host cells (CC50), and an antiviral efficacy assay to determine the concentration that inhibits viral replication by 50% (EC50).[1][2]

Q3: What is the Selectivity Index (SI) and why is it important?

A3: The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), i.e., SI = CC50 / EC50. A higher SI value indicates greater selectivity of the compound for the virus over the host cell, signifying a wider therapeutic window and a more promising drug candidate.

Q4: What are the recommended cell lines for testing AVA-64?

A4: The choice of cell line is dependent on the target virus. For preliminary screening, commonly used cell lines that are susceptible to a broad range of viruses, such as Vero E6 (African green monkey kidney) or Huh-7 (human hepatoma) cells, are recommended. It is crucial to ensure the selected cell line supports robust viral replication and is suitable for the chosen assay formats.

Q5: How should I prepare AVA-64 for in vitro assays?

A5: AVA-64 is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be serially diluted in cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically ≤ 0.5%.[3]

Experimental Protocols and Data Interpretation

Optimizing the effective concentration of AVA-64 requires a careful balance between maximizing antiviral activity and minimizing host cell toxicity. The following protocols provide a standardized approach to determining the key parameters: CC50 and EC50.

Experimental Workflow for AVA-64 Optimization

The overall workflow involves parallel assessment of cytotoxicity and antiviral efficacy to determine the therapeutic window of the agent.

G cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Incubation & Analysis cluster_result Result prep_stock Prepare 10 mM AVA-64 Stock in DMSO prep_serial Create Serial Dilutions of AVA-64 in Medium prep_stock->prep_serial add_cyto Add AVA-64 Dilutions to Cells (No Virus) prep_serial->add_cyto add_antiviral Add AVA-64 Dilutions to Infected Cells prep_serial->add_antiviral prep_cells Prepare Host Cell Suspension seed_cyto Seed Cells for Cytotoxicity Assay prep_cells->seed_cyto seed_antiviral Seed Cells for Antiviral Assay prep_cells->seed_antiviral seed_cyto->add_cyto infect_antiviral Infect Cells with Virus seed_antiviral->infect_antiviral incubate Incubate Plates (48-72 hours) add_cyto->incubate infect_antiviral->add_antiviral add_antiviral->incubate measure_cyto Measure Cell Viability (e.g., MTT Assay) incubate->measure_cyto measure_antiviral Quantify Viral Inhibition (e.g., Plaque Assay) incubate->measure_antiviral calc_cc50 Calculate CC50 measure_cyto->calc_cc50 calc_ec50 Calculate EC50 measure_antiviral->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_cc50->calc_si calc_ec50->calc_si

Caption: Workflow for determining the optimal concentration of AVA-64.

Protocol 1: Cytotoxicity Assay (MTT Method)

This assay determines the concentration of AVA-64 that is toxic to host cells.[1]

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Addition: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of AVA-64 (e.g., from 0.1 µM to 100 µM). Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Antiviral Efficacy Assay (Plaque Reduction Neutralization Test - PRNT)

This assay quantifies the ability of AVA-64 to inhibit the formation of viral plaques.[4]

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus Preparation: Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment and Infection: Pre-incubate the virus dilution with an equal volume of medium containing serial dilutions of AVA-64 for 1 hour at 37°C.

  • Inoculation: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 2X culture medium and low-melting-point agarose (B213101) containing the corresponding concentration of AVA-64.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

  • Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize and count the plaques.

  • Calculation: Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration to determine the EC50 value.

Hypothetical Data Summary

The following table presents example data for AVA-64 tested against two different RNA viruses in two cell lines.

CompoundVirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
AVA-64 Influenza AMDCK> 1002.5> 40
AVA-64 Zika VirusVero E6851.270.8
Control Influenza AMDCK> 1005.1> 19.6
Control Zika VirusVero E6922.832.9

Data are hypothetical and for illustrative purposes only.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with AVA-64.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for common experimental problems.

G start Start Troubleshooting issue What is the primary issue? start->issue high_cyto High Cytotoxicity (Low CC50) issue->high_cyto Cytotoxicity low_effect Low Antiviral Effect (High EC50) issue->low_effect Efficacy high_var High Variability Between Replicates issue->high_var Variability cyto_q1 Check final DMSO concentration. Is it >0.5%? high_cyto->cyto_q1 eff_q1 Confirm virus titer and infectivity of stock. low_effect->eff_q1 var_q1 Review cell seeding protocol. Is cell density uniform? high_var->var_q1 cyto_a1 Reduce DMSO concentration in final dilutions. cyto_q1->cyto_a1 Yes cyto_q2 Confirm stock concentration and dilution calculations. cyto_q1->cyto_q2 No cyto_q3 Test AVA-64 on a different, less sensitive cell line. cyto_q2->cyto_q3 eff_a1 Re-titer virus stock. Use a low-passage aliquot. eff_q1->eff_a1 Titer is low eff_q2 Is AVA-64 stable in media during incubation? eff_q1->eff_q2 Titer is OK eff_q3 Perform time-of-addition study to identify inhibitory step. eff_q2->eff_q3 var_a1 Ensure single-cell suspension before seeding. Check for clumps. var_q1->var_a1 No var_q2 Verify pipetting accuracy for compound dilutions and reagents. var_q1->var_q2 Yes var_q3 Increase number of replicates per concentration. var_q2->var_q3

Caption: A decision tree for troubleshooting common experimental issues.

Q&A Troubleshooting

Problem: I am observing high cytotoxicity even at low concentrations of AVA-64.

  • Possible Cause 1: Solvent Toxicity. The concentration of the solvent (DMSO) may be too high in the final culture medium.

    • Solution: Ensure the final DMSO concentration does not exceed 0.5%. Prepare intermediate dilutions in culture medium to lower the required volume of the high-concentration stock.[3]

  • Possible Cause 2: Calculation Error. Errors in calculating the stock concentration or serial dilutions can lead to testing higher-than-intended concentrations.

    • Solution: Double-check all calculations. It is advisable to have another lab member verify the dilution scheme.

  • Possible Cause 3: Cell Line Sensitivity. The chosen host cell line may be particularly sensitive to AVA-64.

    • Solution: Consider testing AVA-64 in a different cell line known to be robust for antiviral assays.

Problem: AVA-64 is not showing a significant antiviral effect.

  • Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the AVA-64 stock solution. Always store aliquots at -80°C for long-term stability.

  • Possible Cause 2: Low Virus Titer. The virus stock used may have a low titer, or infectivity may have been lost during storage.

    • Solution: Re-titer your virus stock to ensure you are using an appropriate multiplicity of infection (MOI) for the assay.

  • Possible Cause 3: Inappropriate Assay Window. The mechanism of AVA-64 may target a specific stage of the viral life cycle that is not effectively captured by the current assay design.

    • Solution: Perform a time-of-addition experiment.[4] This involves adding the compound at different stages (pre-infection, during infection, post-infection) to determine if it blocks entry, replication, or egress.

Problem: There is high variability in the results between my replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells across the plate can lead to significant differences in viability and viral replication.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. When pipetting, gently mix the cell suspension between aspirating for each row or column. Avoid edge effects by not using the outermost wells of the plate.

  • Possible Cause 2: Pipetting Inaccuracy. Small errors in pipetting serial dilutions or reagents can be magnified in the final results.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.

  • Possible Cause 3: Insufficient Statistical Power. A low number of replicates may not be sufficient to overcome inherent biological variability.

    • Solution: Increase the number of technical replicates for each concentration (e.g., from triplicates to quadruplicates or more) to improve the reliability of the data.

Mechanism of Action: Proposed Signaling Pathway

AVA-64 is hypothesized to exert its antiviral effect through a dual mechanism: direct inhibition of the virus and potentiation of the host's innate immune response.

G cluster_virus Viral Replication Cycle cluster_host Host Cell Innate Immunity virus RNA Virus entry Entry & Uncoating virus->entry replication Viral RNA Replication entry->replication assembly Assembly & Egress replication->assembly rigi RIG-I / MDA5 (Viral RNA Sensors) replication->rigi Activates mavs MAVS (Mitochondrial Signaling) rigi->mavs tbk1 TBK1 / IKKε mavs->tbk1 irf3 IRF3 / IRF7 tbk1->irf3 ifn Type I Interferon (IFN-α/β) Production irf3->ifn ifn->replication Inhibits ava64 This compound (AVA-64) ava64->replication Inhibition ava64->mavs Potentiation

Caption: Proposed dual mechanism of action for this compound.

References

"Antiviral agent 64" reducing cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with "Antiviral agent 64," specifically focusing on mitigating cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The precise mechanism of this compound is proprietary. However, it is designed to interfere with viral replication within host cells.[1][2][3][4] Antiviral drugs can function by various mechanisms, including blocking viral entry into host cells, inhibiting viral genome replication, or preventing the release of new viral particles.[1][2][3][4]

Q2: High cytotoxicity is observed even at low concentrations of this compound. What are the potential causes?

A2: High cytotoxicity at low concentrations can stem from several factors:

  • Cell Line Sensitivity: The specific cell line used in your assay may be particularly sensitive to this class of compound.[5]

  • Compound Instability: The agent may be unstable in the culture medium, leading to the formation of toxic byproducts.[5]

  • Off-Target Effects: The agent might be interacting with essential cellular pathways, leading to cell death.

  • Incorrect Concentration: There might be an error in the preparation of the stock solution or serial dilutions.

Q3: What is the Selectivity Index (SI) and why is it important?

A3: The Selectivity Index (SI) is a critical parameter in drug discovery that measures the relative effectiveness of a compound in inhibiting viral replication compared to its toxicity to host cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (EC50 or IC50).[6] A higher SI value is desirable, as it indicates a wider therapeutic window where the drug is effective against the virus at concentrations that are not harmful to the host cells.[6] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[6]

Q4: Can changing the experimental duration reduce the observed cytotoxicity?

A4: Yes, shortening the incubation time with this compound can potentially reduce cytotoxicity.[5] It is advisable to perform a time-course experiment to determine the optimal incubation period that maximizes antiviral activity while minimizing cell death.

Troubleshooting Guides

Issue 1: High background cytotoxicity in uninfected cells treated with this compound.

Problem: You are observing significant cell death in your control wells (uninfected cells + this compound), making it difficult to assess the true antiviral efficacy.

Troubleshooting Steps:

  • Verify Agent Concentration: Double-check all calculations for your stock solution and serial dilutions. If possible, use a fresh vial of the compound.

  • Optimize Agent Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify a non-toxic concentration range and the shortest effective incubation time.

  • Cell Line Comparison: Test the cytotoxicity of this compound on different cell lines to determine if the observed toxicity is cell-type specific.

  • Medium Replacement: Consider replacing the medium containing this compound after an initial incubation period (e.g., 4-6 hours) with fresh medium. This can help reduce the overall exposure of the cells to potentially toxic levels of the compound.[5]

Example Data: Optimizing Agent 64 Concentration

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
10025%10%5%
5050%30%15%
2575%60%40%
12.590%85%70%
6.2598%95%90%
0 (Control)100%100%100%

Based on the table above, concentrations below 25 µM show acceptable viability at 24 and 48 hours.

Issue 2: this compound shows potent antiviral activity but also high cytotoxicity, resulting in a low Selectivity Index.

Problem: Your EC50 value is promising, but the CC50 is too close, leading to an unfavorable SI.

Troubleshooting Steps:

  • Co-administration with other compounds: Investigate the possibility of using this compound at a lower, non-toxic concentration in combination with other antiviral agents that have different mechanisms of action.[5] This may lead to synergistic effects, allowing for a reduction in the concentration of Agent 64 needed for antiviral activity.

  • Formulation Strategies: For in vivo studies, different drug delivery formulations could be explored to target the compound to specific tissues and reduce systemic toxicity.[5] While this is an advanced step, it's a key consideration for translational research.

  • Refine the Assay Endpoint: Ensure your viability assay is robust and not prone to artifacts. For example, some compounds can interfere with the metabolic assays like MTT. Consider using a secondary assay that measures a different aspect of cell death, such as membrane integrity (LDH release assay).

Example Data: Improving Selectivity Index

TreatmentEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound alone5204
Agent 64 + Compound X (low dose)22512.5
Agent 64 + Compound Y (low dose)4225.5

This hypothetical data illustrates how co-administration with a synergistic compound (Compound X) can improve the SI.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTS Assay)

This protocol provides a general guideline for assessing cytotoxicity by measuring metabolic activity.

  • Cell Preparation: Culture cells to the desired confluency. Collect and count the cells. Wash and resuspend the cells in the assay medium to the appropriate concentration.

  • Assay Plate Setup: Seed the cells in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in the assay medium. Add the diluted compound to the appropriate wells. Include "cells only" and "medium only" controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[5]

  • MTS Assay: Add MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.[7]

  • Readout: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.[7]

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy

This assay quantifies the ability of an antiviral agent to inhibit the formation of viral plaques.

  • Cell Monolayer Preparation: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a specific number of plaque-forming units (PFU) of the virus.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The EC50 is the concentration of the agent that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizations

Antiviral_Drug_Action cluster_virus_lifecycle Viral Lifecycle Stages cluster_agent64_targets Potential Targets for this compound Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Block_Entry Blocks Entry/Fusion Block_Entry->Attachment Targets Inhibit_Replication Inhibits Polymerase Inhibit_Replication->Replication Targets Block_Release Blocks Release Block_Release->Release Targets

Caption: Potential mechanisms of action for this compound targeting different stages of the viral lifecycle.

Cytotoxicity_Workflow cluster_experiment Experimental Workflow Start Start: Observe High Cytotoxicity Step1 Step 1: Verify Agent Concentration & Dilutions Start->Step1 Step2 Step 2: Optimize Concentration & Incubation Time Step1->Step2 Step3 Step 3: Test on Multiple Cell Lines Step2->Step3 Step4 Step 4: Consider Medium Replacement Strategy Step3->Step4 End End: Reduced Cytotoxicity & Reliable Data Step4->End

Caption: A logical workflow for troubleshooting high cytotoxicity observed with this compound.

Signaling_Pathway_Apoptosis cluster_pathway Simplified Apoptosis Pathway Agent64 This compound (High Concentration) Off_Target Off-Target Cellular Stress Agent64->Off_Target Induces Caspase_Activation Caspase Activation Off_Target->Caspase_Activation Leads to Apoptosis Apoptosis / Cell Death Caspase_Activation->Apoptosis Results in

Caption: A potential off-target effect of this compound leading to apoptosis.

References

"Antiviral agent 64" troubleshooting inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Antiviral Agent 64. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diarylheptanoid that can be isolated from Alpinia officinarum. It has demonstrated antiviral efficacy against a range of viruses in vitro.[1]

Q2: What are the reported antiviral activities and cytotoxicity of this compound?

Reported in vitro data for this compound is summarized in the table below. Please note that these values can vary depending on the experimental conditions.

ParameterVirus/Cell LineValue
EC50 Respiratory Syncytial Virus (RSV)13.3 µg/mL
Poliovirus3.7 µg/mL
Measles Virus6.3 µg/mL
Herpes Simplex Virus-1 (HSV-1)5.7 µg/mL
Influenza Virus H1N1<10 µg/mL
IC50 Human Neuroblastoma IMR-32 (Cytotoxicity)0.23 µM

Source: MedchemExpress.[1]

Q3: We are observing significant variability in our EC50/IC50 values for this compound. What are the potential causes?

Inconsistent results in antiviral assays are a common issue. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended, focusing on the following key areas:

  • Cell Line Integrity and Passage Number: Different cell lines exhibit varying sensitivities to both viruses and drugs.[2] High passage numbers can lead to genetic drift and altered cellular responses.

  • Virus Stock Titer and Quality: Inaccurate virus titration leads to inconsistent multiplicity of infection (MOI), which significantly impacts the apparent efficacy of the drug.[2]

  • Compound Stability and Handling: The stability of this compound under your specific experimental conditions (e.g., in media, temperature) should be considered.

  • Assay Conditions: Minor variations in incubation times, cell density, and media components can affect results.[3]

  • Data Analysis: The method used to calculate EC50/IC50 values can influence the outcome.

Troubleshooting Inconsistent Results

This guide provides a structured approach to identifying and resolving the root causes of inconsistent data in your experiments with this compound.

Issue 1: High Variability in EC50 Values

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Cell Health or Passage Number Standardize the cell line and use cells within a narrow passage range for all experiments. Regularly perform cell line authentication.[2]
Inaccurate Virus Titer Ensure your viral stock is accurately titered using a reliable method like a plaque assay or TCID50 assay before each experiment. Use a consistent MOI across all experiments.[2]
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a validated stock. Avoid repeated freeze-thaw cycles.
Variability in Assay Readout Ensure consistent timing for all steps, especially incubation periods and addition of reagents. Use a positive control compound with a known EC50 to monitor assay performance.
Presence of Serum If using serum-containing media, be aware that protein binding can reduce the effective concentration of the compound. Consider serum-free conditions if appropriate for your cell line and virus.[3]
Issue 2: No Antiviral Activity Detected

Possible Causes & Solutions:

CauseRecommended Action
Compound Insolubility Visually inspect for precipitation of this compound in the culture medium. Ensure the final solvent concentration (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%).[3]
Incorrect Virus Strain or Cell Line Confirm that the virus strain and cell line used are susceptible to this class of compound.
Sub-optimal Assay Conditions Optimize the MOI. An MOI that is too high can overwhelm the antiviral effect.
Drug-Resistant Virus If applicable, consider the possibility of the emergence of drug-resistant viral variants.[3]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results.

TroubleshootingWorkflow start Inconsistent Results Observed check_reagents Verify Reagents: - Cell passage number - Virus stock titer - Compound integrity start->check_reagents check_protocol Review Protocol: - MOI calculation - Incubation times - Cell density check_reagents->check_protocol Reagents OK troubleshoot_cells Troubleshoot Cell Culture: - Authenticate cell line - Test for contamination check_reagents->troubleshoot_cells Issue Found check_data Analyze Data: - Curve fitting method - Statistical analysis check_protocol->check_data Protocol OK troubleshoot_virus Troubleshoot Virus: - Re-titer virus stock - Sequence for mutations check_protocol->troubleshoot_virus Issue Found troubleshoot_compound Troubleshoot Compound: - Test solubility - Assess stability check_data->troubleshoot_compound Issue Found resolve Problem Resolved check_data->resolve Data Analysis OK troubleshoot_cells->check_reagents Corrective Action Taken troubleshoot_virus->check_protocol Corrective Action Taken troubleshoot_compound->check_data Corrective Action Taken Viral_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibitors Antiviral Agent Targets entry Viral Entry (Attachment, Fusion, Uncoating) replication Genome Replication (Polymerase Activity) assembly Viral Assembly release Viral Release (Budding) virus Virus release->virus New Virions entry_inhibitor Entry Inhibitors entry_inhibitor->entry Inhibit replication_inhibitor Replication Inhibitors (e.g., Polymerase Inhibitors) replication_inhibitor->replication Inhibit release_inhibitor Release Inhibitors (e.g., Neuraminidase Inhibitors) release_inhibitor->release Inhibit virus->entry Infects

References

Technical Support Center: Antiviral Agent 64 (AVA-64) Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the novel investigational antiviral agent, AVA-64. The information is designed to help refine experimental protocols and achieve better, more consistent outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for AVA-64?

A1: AVA-64 is a synthetic nucleoside analog designed to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By incorporating into the nascent viral RNA strand, it causes premature termination of transcription and replication, thereby halting the viral life cycle.

Q2: What is the solubility and recommended solvent for AVA-64?

A2: AVA-64 is a crystalline solid with poor aqueous solubility. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q3: Is AVA-64 cytotoxic?

A3: Yes, like many nucleoside analogs, AVA-64 can exhibit cytotoxicity at higher concentrations due to off-target effects on host cell polymerases. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line and use a concentration range well below the CC50 for antiviral assays. Refer to the data tables below for typical CC50 values.

Troubleshooting Guide

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent Virus Titer. The multiplicity of infection (MOI) is a critical parameter. A fluctuating viral input will lead to significant shifts in the calculated IC50.

    • Solution: Always use a freshly titrated viral stock for each experiment or use a single, large-volume stock that has been aliquoted and stored at -80°C. Perform a viral plaque assay or TCID50 assay on an aliquot immediately before setting up your antiviral assay.

  • Possible Cause 2: Drug Instability. AVA-64 may be unstable in culture medium at 37°C for extended periods.

    • Solution: Prepare fresh drug dilutions for each experiment from your DMSO stock. Minimize the time the drug-containing medium is incubated before being added to the cells.

  • Possible Cause 3: Cell Confluency. Cell metabolism and virus susceptibility can vary significantly with cell density.

    • Solution: Seed cells at a consistent density for all experiments and ensure they reach the target confluency (e.g., 90-95%) at the time of infection.

Problem 2: Unexpectedly high cytotoxicity observed at working concentrations.

  • Possible Cause 1: DMSO Concentration. The final concentration of DMSO in the well may be too high.

    • Solution: Recalculate your dilution series to ensure the final DMSO concentration is below 0.5%. See Table 3 for a recommended dilution scheme.

  • Possible Cause 2: Cell Line Sensitivity. The cell line you are using may be particularly sensitive to AVA-64.

    • Solution: Perform a comprehensive cytotoxicity assay (e.g., MTS or CellTiter-Glo) to establish an accurate CC50 value for your specific cell line. Adjust your working concentrations accordingly to maximize the therapeutic window (Selectivity Index = CC50 / IC50).

  • Possible Cause 3: Contamination. A low-level bacterial or mycoplasma contamination can stress cells, making them more susceptible to drug-induced toxicity.

    • Solution: Regularly test your cell cultures for contamination.

Data Presentation

Table 1: Antiviral Activity (IC50) of AVA-64 against Various RNA Viruses

Virus Target Cell Line Assay Type Average IC50 (µM)
Influenza A (H1N1) MDCK Plaque Reduction 2.5
Respiratory Syncytial Virus (RSV) HEp-2 TCID50 5.1
Zika Virus (ZIKV) Vero Plaque Reduction 1.8

| SARS-CoV-2 | Vero E6 | Plaque Reduction | 3.2 |

Table 2: Cytotoxicity Profile (CC50) of AVA-64 in Common Cell Lines

Cell Line Assay Type Incubation Time Average CC50 (µM)
MDCK MTS Assay 72 hours > 100
Vero / Vero E6 CellTiter-Glo 72 hours 85
HEp-2 MTS Assay 72 hours 68

| A549 | CellTiter-Glo | 72 hours | 55 |

Table 3: Recommended 2-fold Dilution Series for a 10 mM AVA-64 Stock

Step Volume of Drug Stock / Previous Dilution Volume of DMSO Volume of Medium Final Concentration (µM) Final DMSO (%)
1 10 µL of 10 mM Stock 990 µL - 100 (Intermediate) 100
2 100 µL from Step 1 - 100 µL 50 (in assay) 0.5
3 100 µL from Step 2 - 100 µL 25 (in assay) 0.5
4 100 µL from Step 3 - 100 µL 12.5 (in assay) 0.5

| 5 | 100 µL from Step 4 | - | 100 µL | 6.25 (in assay) | 0.5 |

Visualizations & Protocols

Hypothetical Signaling Pathway for AVA-64 Action

AVA64_Mechanism cluster_virus Viral Replication Cycle cluster_drug Drug Action vRNA Viral Genomic RNA RdRp Viral RdRp Polymerase vRNA->RdRp Template Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Synthesis Termination Chain Termination RdRp->Termination AVA64 AVA-64 AVA64_TP AVA-64 Triphosphate (Active Form) AVA64->AVA64_TP Host Kinases AVA64_TP->RdRp Competitive Inhibition

Caption: Proposed mechanism of AVA-64 as an RdRp competitive inhibitor.

Experimental Workflow: Plaque Reduction Neutralization Test (PRNT)

PRNT_Workflow A 1. Seed cells (e.g., Vero) in 12-well plates B 2. Incubate 24h to form a confluent monolayer A->B F 6. Wash cell monolayer with PBS B->F C 3. Prepare serial dilutions of AVA-64 in medium D 4. Mix AVA-64 dilutions with a fixed amount of virus (100 PFU) C->D E 5. Incubate drug-virus mixture for 1 hour at 37°C D->E G 7. Infect cells with drug-virus mixture E->G F->G H 8. Adsorb for 1 hour, then remove inoculum G->H I 9. Overlay with semi-solid medium (e.g., agarose) H->I J 10. Incubate for 48-72h for plaques to form I->J K 11. Fix, stain (crystal violet), and count plaques J->K L 12. Calculate IC50 K->L

Caption: Step-by-step workflow for a Plaque Reduction Neutralization Test.

Troubleshooting Logic: Inconsistent IC50 Values

Troubleshooting_Tree Start Start: Inconsistent IC50 Results Q1 Is your viral stock freshly titrated? Start->Q1 Sol1 Solution: Retitrate virus stock. Use consistent aliquots. Q1->Sol1 No Q2 Are drug dilutions prepared fresh? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Prepare fresh dilutions from stock for each experiment. Q2->Sol2 No Q3 Is cell seeding density and confluency consistent? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Standardize cell seeding protocol and monitor confluency. Q3->Sol3 No End Issue likely resolved. If problems persist, contact support. Q3->End Yes A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting inconsistent IC50 results.

Detailed Experimental Protocol: Plaque Reduction Assay

1. Objective: To determine the 50% inhibitory concentration (IC50) of AVA-64 against a target virus.

2. Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete Growth Medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Target virus stock with a known titer (PFU/mL)

  • AVA-64 (10 mM stock in DMSO)

  • 2X Overlay Medium (e.g., 2X MEM + 2% FBS)

  • 1.6% Agarose (B213101), melted and held at 42°C

  • Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)

  • 12-well cell culture plates

3. Procedure:

  • Cell Seeding: 24 hours prior to infection, seed Vero E6 cells into 12-well plates at a density that will yield a 95-100% confluent monolayer on the day of the experiment.

  • Drug Dilution: On the day of the experiment, prepare a 2-fold serial dilution of AVA-64 in serum-free medium. (Refer to Table 3 for guidance). Also prepare a "no drug" virus control (VC) and a "no virus" cell control (CC).

  • Virus Preparation: Dilute the virus stock in serum-free medium to a concentration of 1,000 PFU/mL.

  • Drug-Virus Incubation: Mix 100 µL of each AVA-64 dilution with 100 µL of the diluted virus (final concentration: 500 PFU/mL). Incubate the mixture for 1 hour at 37°C. For the VC well, mix 100 µL of virus with 100 µL of medium. For the CC well, use medium only.

  • Infection: Aspirate the growth medium from the cell monolayers. Wash once with PBS. Add 200 µL of the corresponding drug-virus mixture to each well.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.

  • Overlay: While the plates are adsorbing, prepare the final 1X agarose overlay by mixing the 2X Overlay Medium and the 1.6% agarose solution in a 1:1 ratio (ensure both are at 42°C).

  • Aspirate & Overlay: After the adsorption period, carefully aspirate the inoculum from each well. Immediately and gently add 1 mL of the 1X agarose overlay to each well.

  • Incubation: Let the overlay solidify at room temperature for 20 minutes. Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours. Aspirate the formalin and the agarose plug. Stain the monolayer with Crystal Violet solution for 15 minutes.

  • Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

4. Data Analysis:

  • Calculate the percentage of plaque reduction for each drug concentration relative to the virus control (VC).

    • % Inhibition = 100 * (1 - (Plaque count in test well / Average plaque count in VC wells))

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

"Antiviral agent 64" addressing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiviral Agent 64. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other common issues that may be encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the Inviroflu virus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. By targeting the polymerase, the agent prevents the synthesis of new viral RNA, thereby halting the propagation of the virus.

Q2: Are there any known off-target effects associated with this compound?

Yes, in vitro studies have identified potential off-target activities for this compound. The most significant off-target effect observed is the inhibition of human Src family kinases, particularly Fyn and Lck. At higher concentrations, some level of cytotoxicity has also been reported in certain cell lines.

Q3: What are the recommended in vitro concentrations for this compound?

For antiviral efficacy studies, a concentration range of 1-10 µM is typically recommended. To minimize off-target effects, it is advisable to use the lowest effective concentration. For cytotoxicity and off-target kinase inhibition assays, a broader range of concentrations (e.g., 0.1-100 µM) should be tested.

Q4: Can this compound be used in combination with other antiviral agents?

Combination therapy studies have not been extensively performed. However, combining this compound with agents that have a different mechanism of action could potentially enhance efficacy and reduce the likelihood of resistance. Researchers should perform their own synergy and cytotoxicity assessments before proceeding with combination studies.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Higher than expected cytotoxicity observed in cell-based assays.
  • Possible Cause 1: Off-target kinase inhibition.

    • Explanation: Inhibition of essential host cell kinases, such as Src family kinases, can lead to cell death.

    • Troubleshooting Steps:

      • Perform a dose-response cytotoxicity assay: Determine the CC50 (50% cytotoxic concentration) in your specific cell line.

      • Compare CC50 to EC50: A low therapeutic index (CC50/EC50) suggests that cytotoxicity may be linked to off-target effects.

      • Use a more specific kinase inhibitor as a control: This can help to determine if the observed cytotoxicity is due to the inhibition of a specific kinase.

      • Consider a different cell line: Cytotoxicity can be cell-type dependent.

  • Possible Cause 2: Compound precipitation.

    • Explanation: At higher concentrations, this compound may precipitate out of the cell culture medium, leading to non-specific cellular stress and death.

    • Troubleshooting Steps:

      • Visually inspect the culture medium: Look for any signs of precipitation after adding the compound.

      • Check the solubility of the compound: Ensure the final concentration in your experiment does not exceed the solubility limit of this compound in the culture medium.

Issue 2: Inconsistent antiviral activity across experiments.
  • Possible Cause 1: Variability in cell culture conditions.

    • Explanation: Cell health, passage number, and seeding density can all impact the outcome of antiviral assays.

    • Troubleshooting Steps:

      • Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities.

      • Monitor cell health: Regularly check for signs of contamination or stress.

  • Possible Cause 2: Degradation of the compound.

    • Explanation: this compound may be unstable under certain storage or experimental conditions.

    • Troubleshooting Steps:

      • Follow recommended storage conditions: Store the compound as a stock solution at -80°C and avoid repeated freeze-thaw cycles.

      • Prepare fresh dilutions for each experiment: Avoid using old working solutions.

Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

ParameterVirusCell LineValue
EC50 (µM) InvirofluA5492.5
CC50 (µM) -A54975.2
Therapeutic Index -A54930.1

Table 2: Off-Target Kinase Inhibition Profile

Kinase TargetIC50 (µM)
Fyn 15.8
Lck 22.4
Src 45.1

Experimental Protocols

Protocol 1: Determination of EC50 using a Plaque Reduction Assay
  • Cell Seeding: Seed A549 cells in 6-well plates and grow to 90-95% confluency.

  • Virus Infection: Aspirate the growth medium and infect the cells with Inviroflu virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in a 2% FBS-containing MEM overlay medium. After the 1-hour infection, remove the virus inoculum and add the compound-containing overlay medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator until plaques are visible.

  • Plaque Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques for each compound concentration. Calculate the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value from the dose-response curve.

Visualizations

Antiviral_Agent_64_Mechanism cluster_virus Inviroflu Virus Replication Viral RNA Viral RNA RdRp RNA-dependent RNA Polymerase Viral RNA->RdRp Template New Viral RNA New Viral RNA RdRp->New Viral RNA Synthesis This compound This compound This compound->RdRp Inhibits

Caption: Mechanism of action of this compound.

Off_Target_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor Src Family Kinases Src Family Kinases (Fyn, Lck) Growth Factor Receptor->Src Family Kinases Activates Downstream Signaling Downstream Signaling Src Family Kinases->Downstream Signaling Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival This compound This compound This compound->Src Family Kinases Inhibits

Caption: Off-target inhibition of Src family kinases.

Troubleshooting_Workflow Start High Cytotoxicity Observed Q1 Is CC50 close to EC50? Start->Q1 A1_Yes Likely Off-Target Effect Q1->A1_Yes Yes A1_No Check for Precipitation Q1->A1_No No Action1 Perform Kinase Inhibition Assay A1_Yes->Action1 Action2 Check Solubility Limit A1_No->Action2

Caption: Troubleshooting high cytotoxicity.

"Antiviral agent 64" enhancing bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the bioavailability of Antiviral Agent 64 for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the known reasons for the low oral bioavailability of this compound?

A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1][2] These intrinsic properties are the primary contributors to its poor oral bioavailability.[2][3][4] Factors such as significant first-pass metabolism in the liver and potential efflux by transporter proteins like P-glycoprotein (P-gp) may also play a role.[3]

Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?

A2: Several formulation strategies can be explored to overcome the solubility and permeability limitations of this compound. These include:

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.

  • Nanoparticle systems: Encapsulating the agent in polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation, improve solubility, and facilitate transport across the intestinal epithelium.[4]

  • Amorphous solid dispersions: Creating a dispersion of the agent in a polymer matrix can prevent crystallization and improve its dissolution rate.

  • Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in the body.[3]

Q3: Which animal models are recommended for in vivo bioavailability studies of this compound?

A3: The choice of animal model can significantly impact pharmacokinetic outcomes due to physiological differences.[5] Commonly used models for initial bioavailability screening include rats (e.g., Sprague Dawley) and mice (e.g., BALB/c). For studies requiring a closer physiological resemblance to humans, beagle dogs or non-human primates (e.g., Cynomolgus monkeys) may be more appropriate, although species-specific differences in drug metabolism and transporters should be considered.[5]

Q4: How can I minimize variability in my in vivo study results?

A4: High variability in pharmacokinetic data can arise from several sources. To minimize this, ensure the following:

  • Standardized Procedures: Use consistent protocols for drug administration, blood sampling times, and sample processing.

  • Animal Homogeneity: Use animals of the same sex, age, and weight range. Ensure proper acclimatization and fasting conditions before the experiment.

  • Formulation Consistency: Ensure the formulation is homogenous and the dose can be administered accurately and reproducibly.

  • Analytical Method Validation: Your bioanalytical method for quantifying this compound in plasma should be fully validated for accuracy, precision, linearity, and stability.

Troubleshooting Guides

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

This guide provides a systematic approach to diagnosing and resolving issues of low plasma exposure.

Troubleshooting_Low_Exposure start Start: Low/Undetectable Plasma Concentration check_formulation Step 1: Verify Formulation - Solubility in vehicle? - Homogeneity of suspension? - Dose concentration correct? start->check_formulation check_dosing Step 2: Review Dosing Procedure - Correct gavage technique? - Animal regurgitation? - Accurate dose volume? check_formulation->check_dosing Formulation OK formulation_issue Outcome: Formulation Issue - Reformulate with solubilizing excipients - Reduce particle size (micronization) - Use amorphous solid dispersion check_formulation->formulation_issue Issue Found check_sampling Step 3: Examine Sampling & Analysis - Correct blood sampling times? - Sample degradation? - Validated analytical method? check_dosing->check_sampling Dosing OK dosing_issue Outcome: Dosing Issue - Refine administration technique - Adjust dose volume - Monitor animals post-dosing check_dosing->dosing_issue Issue Found sampling_issue Outcome: Analytical Issue - Re-validate analytical method - Check sample stability - Optimize sampling schedule check_sampling->sampling_issue Issue Found evaluate_permeability Step 4: If all above are OK, Investigate Permeability/Metabolism - High first-pass metabolism? - P-gp efflux? check_sampling->evaluate_permeability Sampling/Analysis OK permeability_solution Solution: Advanced Formulation - Use permeation enhancers - Co-administer with P-gp inhibitor - Develop nanoparticle-based delivery system evaluate_permeability->permeability_solution

Troubleshooting workflow for low plasma exposure.

Data Presentation

The following tables summarize hypothetical pharmacokinetic (PK) data for this compound in Sprague Dawley rats following a single 10 mg/kg oral dose with different formulation approaches.

Table 1: Pharmacokinetic Parameters of this compound with Various Formulations

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)T¹/² (h)
Aqueous Suspension35 ± 82.0150 ± 453.5
Lipid-Based System210 ± 501.5950 ± 1804.0
Nanoparticle Carrier350 ± 751.01800 ± 3205.2

Table 2: Relative Bioavailability of Different Formulations

FormulationDose (mg/kg)RouteRelative Bioavailability (%)
Aqueous Suspension10Oral5% (Reference)
Lipid-Based System10Oral31.7%
Nanoparticle Carrier10Oral60.0%
Solution2IV100%

Experimental Protocols

Protocol: In Vivo Bioavailability Study of this compound in Rats

1. Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound when administered in a novel formulation compared to a reference formulation.

2. Animals:

  • Species: Sprague Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Acclimatization: Minimum of 7 days upon arrival.

  • Housing: 12-hour light/dark cycle, controlled temperature and humidity.

  • Fasting: Fasted overnight (approximately 12 hours) before dosing, with free access to water.

3. Materials:

  • This compound

  • Test formulation (e.g., nanoparticle suspension)

  • Reference formulation (e.g., aqueous suspension in 0.5% methylcellulose)

  • Intravenous formulation (if determining absolute bioavailability)

  • Dosing syringes and oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • -80°C freezer for plasma storage

4. Experimental Design:

  • Groups:

    • Group 1 (n=5): Reference formulation, 10 mg/kg, oral (PO)

    • Group 2 (n=5): Test formulation, 10 mg/kg, PO

    • Group 3 (n=5): IV formulation, 2 mg/kg, intravenous (IV) via tail vein

  • Dose Administration:

    • For oral groups, administer the formulation via oral gavage.

    • For the IV group, administer via tail vein injection.

5. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points:

    • Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately place blood into K2-EDTA tubes and keep on ice.

  • Process blood by centrifuging at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

  • Transfer plasma to labeled cryovials and store at -80°C until bioanalysis.

6. Bioanalysis:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

7. Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) software to calculate key PK parameters, including Cmax, Tmax, AUC, T¹/², and clearance.

  • Calculate relative oral bioavailability using the formula: (AUC_test / AUC_reference) * 100%.

  • Calculate absolute oral bioavailability using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.

Mandatory Visualization

The following diagram illustrates potential formulation strategies to enhance the bioavailability of a BCS Class IV compound like this compound.

Bioavailability_Enhancement cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms of Enhancement start This compound (BCS Class IV: Low Solubility & Permeability) lipid Lipid-Based Systems (e.g., SEDDS) start->lipid nano Nanoparticle Carriers (e.g., Polymeric NPs) start->nano amorphous Amorphous Solid Dispersions start->amorphous solubility Increased Solubility & Dissolution Rate lipid->solubility permeability Enhanced Permeability Across Intestinal Wall lipid->permeability nano->solubility nano->permeability protection Protection from First-Pass Metabolism nano->protection amorphous->solubility end_goal Improved Oral Bioavailability solubility->end_goal permeability->end_goal protection->end_goal

Strategies to enhance oral bioavailability.

References

Technical Support Center: Large-Scale Synthesis of Complex Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and FAQs use Remdesivir (B604916) as a representative example of a complex antiviral agent to address challenges in large-scale synthesis. The information provided is for research and development purposes only and should not be used for clinical applications without consulting official documentation and regulatory guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of complex antiviral nucleoside analogs like Remdesivir?

The large-scale synthesis of Remdesivir and similar antiviral agents presents several significant challenges:

  • Stereocontrol: The molecule has multiple chiral centers, and achieving the desired stereoisomer with high purity is critical for its therapeutic efficacy. The phosphoramidate (B1195095) moiety, in particular, introduces a chiral phosphorus center, leading to diastereomers that can be difficult to separate.

  • Multi-step Synthesis: The synthesis is lengthy, often involving numerous steps (some routes have over 20 steps), which can lead to a low overall yield and increased manufacturing costs.[1]

  • Hazardous Reagents: The synthesis may involve hazardous reagents such as trimethylsilyl (B98337) cyanide, which require specialized handling and safety protocols, especially at an industrial scale.[1][2]

  • Cryogenic Conditions: Several key steps, such as the C-glycosylation, traditionally required cryogenic temperatures (-78 °C) to achieve acceptable selectivity, which is energy-intensive and challenging to maintain in large reactors.[3][4][5][6]

  • Purification: The separation of diastereomers and other impurities often necessitates chromatographic techniques like HPLC, which can be a bottleneck in large-scale production.[3][7]

  • Process Robustness and Scalability: Ensuring consistent yields and purity when scaling up from laboratory to manufacturing quantities is a major hurdle. Side reactions and impurity formation can become more pronounced at a larger scale.[8][9]

Q2: What are the common impurities encountered during Remdesivir synthesis, and how can they be minimized?

Common impurities can arise from starting materials, intermediates, side reactions, and degradation products.[10] Key impurities include:

  • Diastereomers: The incorrect stereoisomer at the phosphorus center (Rp-isomer) is a major impurity.[3] Minimizing its formation involves using stereoselective synthesis methods, such as employing specific chiral catalysts or resolving diastereomeric intermediates through crystallization.[3]

  • Hydrolysis Products: The phosphoramidate moiety can be susceptible to hydrolysis, leading to the formation of the parent nucleoside (GS-441524) and other related impurities, especially under harsh acidic or basic conditions used for deprotection.[11][12] Using milder deprotection conditions can mitigate this.[11][12]

  • Epimers: Incorrect stereochemistry at the 1'-position of the ribose sugar (α-anomer) can occur during the C-glycosylation step.[13][14] Optimization of reaction conditions, such as temperature and the choice of Lewis acid, is crucial for maximizing the desired β-anomer.[3][13]

  • Process-Related Impurities: These can include unreacted starting materials, residual solvents, and byproducts from specific reactions.[10] Careful process optimization, monitoring, and robust purification methods are necessary to control these impurities.

Q3: How has the manufacturing process of Remdesivir been optimized for large-scale production?

Significant efforts have been made to optimize the Remdesivir synthesis for large-scale manufacturing:

  • Improved C-glycosylation: The critical C-glycosylation step has been improved by moving away from highly inconsistent n-BuLi methods to more robust Grignard reagents like i-PrMgCl·LiCl, which allows the reaction to be performed at milder temperatures with more consistent yields.[3] The use of additives like NdCl₃ has also been shown to improve the yield of this step.[15]

  • Continuous Flow Chemistry: For the hazardous cyanation step, continuous flow chemistry has been implemented. This approach allows for better control of reaction parameters, improved safety by minimizing the volume of hazardous material at any given time, and can lead to higher yields and diastereoselectivity compared to batch processing.[2][8][13]

  • Stereoselective Phosphoramidation: The development of stereoselective methods for introducing the phosphoramidate group, such as using a p-nitrophenolate precursor that allows for the isolation of the desired Sp isomer via crystallization, has been a key advancement. This avoids the need for challenging chiral HPLC separation of the final product.[3]

  • Optimized Protecting Group Strategy: Refinements in the use of protecting groups, such as the introduction of a 2',3'-acetonide group on the ribose, have led to better yields and selectivity in subsequent steps.[3] More recent strategies employ protecting groups that can be removed under milder conditions to prevent degradation of the final product.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in C-glycosylation Step - Incomplete reaction- Degradation of starting materials or product- Poor reactivity of the organometallic reagent- Ensure anhydrous conditions and inert atmosphere.- Optimize reaction temperature and time.- Consider using alternative Grignard reagents (e.g., i-PrMgCl·LiCl) or additives (e.g., NdCl₃) to improve reactivity and yield.[3][15]- For the lithiated species, ensure the temperature is strictly maintained at -78 °C during its formation and subsequent reaction.[7]
Poor Diastereoselectivity (High α-anomer) in Cyanation Step - Reaction temperature too high- Incorrect order of reagent addition- Suboptimal Lewis acid or solvent- Maintain cryogenic temperatures (e.g., -78 °C) for batch processes, or precisely control temperature in a continuous flow reactor.[4][5]- The order of addition of reagents like TMSCN and TMSOTf is critical; optimize this for your specific setup.[4]- The inclusion of a protic acid like TfOH has been shown to improve selectivity towards the desired β-anomer.[3]
Formation of Rp-diastereomer in Phosphoramidation Step - Non-stereoselective coupling reaction- Epimerization during reaction or workup- Employ a stereoselective synthesis strategy, such as using a chirally pure phosphoramidoyl chloride or a p-nitrophenolate precursor that allows for diastereoselective crystallization.[3]- The coupling of the nucleoside with the phosphoramidate moiety in the presence of MgCl₂ can proceed with high diastereoselectivity.[3]
Product Degradation During Deprotection - Harsh acidic conditions for deprotection (e.g., concentrated HCl) leading to hydrolysis of the phosphoramidate.[11][12]- Use of BCl₃ for debenzylation can be hazardous and lead to side reactions.[15]- Explore milder deprotection conditions. For acetonide removal, carefully controlled addition of acid is necessary.[11]- Consider alternative protecting groups that can be removed under neutral or milder conditions, such as allyl groups, which can be removed using a palladium catalyst.[15]
Difficulties in Final Product Purification - Presence of closely related impurities, especially diastereomers.- Inefficient crystallization.- If diastereomers are present in the final product, chiral HPLC may be necessary for separation.[3][7]- Develop a robust crystallization procedure by screening different solvent systems to effectively purge impurities.- Ideally, implement stereoselective steps earlier in the synthesis to avoid challenging final purification.

Quantitative Data Summary

Table 1: Comparison of Yields and Diastereomeric Ratios in Key Synthesis Steps

StepMethodReagents/ConditionsYield (%)Diastereomeric/Anomeric Ratio (desired:undesired)Reference(s)
C-glycosylation First Generation (Lithiation)n-BuLi, -78 °C~40Not specified[15]
Optimized Grignardi-PrMgCl·LiCl, -20 °C40Not specified[8]
Hectogram Scale with AmineDiisopropylamine (B44863)up to 75Not specified[9]
Large Scale with NdCl₃NdCl₃, n-Bu₄NCl69Not specified[9]
Cyanation Batch ProcessTMSOTf, TMSCN, -78 °C6589:11 (β:α)[14]
Continuous FlowTFA, TMSOTf, TMSCN, -30 °C7896:4 (β:α)[13][14]
Final Deprotection Acetonide RemovalConcentrated HCl in THF69Optically pure[13]
Overall Yield (from GS-441524) DMF-DMA Protection StrategyThree-step sequence8599.9:0.1 (d.r.)[11][16]

Experimental Protocols

1. Hectogram-Scale C-glycosylation using Diisopropylamine

This procedure is adapted from a published method for improved C-glycosylation.[9]

  • Materials: 7-bromopyrrolo[2,1-f][7][8][17]triazin-4-amine, 1,2-bis(chlorodimethylsilyl)ethane, diisopropylamine, 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone, anhydrous THF.

  • Procedure:

    • To a solution of 7-bromopyrrolo[2,1-f][7][8][17]triazin-4-amine in anhydrous THF, add 1,2-bis(chlorodimethylsilyl)ethane.

    • Add diisopropylamine to the mixture and stir.

    • Cool the reaction mixture to -20 °C and add a solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone in anhydrous THF dropwise.

    • Stir the reaction at -20 °C for the specified time, monitoring by TLC or HPLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Continuous Flow Cyanation

This protocol is a conceptual outline based on descriptions of continuous flow processes for Remdesivir synthesis.[2][4][8][13]

  • Setup: A multi-channel microreactor or flow chemistry system with precise temperature control and pumping systems for reagent delivery.

  • Reagent Streams:

  • Procedure:

    • Set the reactor temperature to the optimized value (e.g., -30 °C).

    • Pump the reagent streams into the reactor at controlled flow rates to achieve the desired residence time.

    • The reaction mixture exiting the reactor is collected in a quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid and quench reactive species.

    • The quenched mixture is then processed through standard extraction and workup procedures.

    • The product is isolated and purified.

Visualizations

Remdesivir_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product D-Ribose D-Ribose Ribonolactone Ribonolactone D-Ribose->Ribonolactone Pyrrole Pyrrole Heterocycle Heterocycle Pyrrole->Heterocycle L-Alanine L-Alanine Phosphoramidate_Moiety Phosphoramidate_Moiety L-Alanine->Phosphoramidate_Moiety C_Glycoside C_Glycoside Ribonolactone->C_Glycoside Heterocycle->C_Glycoside Remdesivir Remdesivir Phosphoramidate_Moiety->Remdesivir Cyanated_Nucleoside Cyanated_Nucleoside C_Glycoside->Cyanated_Nucleoside Deprotected_Nucleoside Deprotected_Nucleoside Cyanated_Nucleoside->Deprotected_Nucleoside Deprotected_Nucleoside->Remdesivir

Caption: Simplified workflow for the synthesis of Remdesivir.

Troubleshooting_Logic Start Start Low_Yield Low_Yield Start->Low_Yield Poor_Stereoselectivity Poor_Stereoselectivity Start->Poor_Stereoselectivity Product_Degradation Product_Degradation Start->Product_Degradation Check_Reagents Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Reagents Yes Optimize_Temp_Time Optimize Temperature and Reaction Time Low_Yield->Optimize_Temp_Time No Control_Temperature Ensure Strict Temperature Control Poor_Stereoselectivity->Control_Temperature Yes Optimize_Reagent_Addition Optimize Order of Reagent Addition Poor_Stereoselectivity->Optimize_Reagent_Addition No Milder_Conditions Use Milder Deprotection Conditions Product_Degradation->Milder_Conditions Yes Alternative_PG Alternative Protecting Group Strategy Product_Degradation->Alternative_PG No Alternative_Reagents Consider Alternative Reagents/Catalysts Optimize_Temp_Time->Alternative_Reagents Use_Stereoselective_Method Employ Stereoselective Synthesis Strategy Optimize_Reagent_Addition->Use_Stereoselective_Method

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Antiviral Agent 64 and Remdesivir Against Influenza A (H1N1) Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Antiviral agent 64, a diarylheptanoid from Alpinia officinarum, and remdesivir (B604916) against the influenza A (H1N1) virus. The information presented is based on available experimental data to assist researchers and professionals in the field of antiviral drug development.

Executive Summary

This compound, a natural compound, has demonstrated notable in vitro activity against the influenza A (H1N1) virus. In contrast, remdesivir, a broad-spectrum antiviral effective against several RNA viruses, shows insignificant activity against influenza A and B viruses. This guide details the quantitative efficacy, mechanisms of action, and the experimental protocols utilized in these findings.

Data Presentation: In Vitro Efficacy against Influenza A (H1N1)

The following tables summarize the quantitative data on the antiviral activity of this compound and remdesivir against the influenza A (H1N1) virus.

Antiviral AgentCompoundVirus StrainCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
This compound 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-oneInfluenza A/PR/8/34 (H1N1)MDCK<10 µg/mL>100 µg/mL>10[1]
(5S)-5-hydroxy-7-(4''-hydroxyphenyl)-1-phenyl-3-heptanoneInfluenza A/PR/8/34 (H1N1)MDCK2.8 µg/mL>100 µg/mL>35.7[1]
Remdesivir RemdesivirInfluenza A and BMDCK>50Not specifiedNot applicable[2]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a compound.

Mechanisms of Action

The two antiviral agents exhibit distinct mechanisms of action in their interaction with the influenza virus.

This compound (Diarylheptanoids): The primary mechanism of action for diarylheptanoids from Alpinia officinarum against the influenza virus involves the suppression of viral messenger RNA (mRNA) and antigen expression within the host cell.[1] This inhibition of viral protein synthesis ultimately curtails viral replication. Some diarylheptanoids from this plant have also been identified as inhibitors of neuraminidase, a key viral enzyme responsible for the release of new virus particles from infected cells.[1] Furthermore, certain diarylheptanoids have been shown to modulate host cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), which are pathways often exploited by viruses for their replication.

Remdesivir: Remdesivir is a prodrug that is metabolized into its active form, an adenosine (B11128) nucleotide analog. This active metabolite acts as a direct-acting antiviral by inhibiting the viral RNA-dependent RNA polymerase (RdRp) enzyme.[3] By incorporating into the nascent viral RNA chain, it causes premature termination of transcription, thereby preventing the replication of the viral genome. While this mechanism is highly effective against viruses like SARS-CoV-2, studies have shown that remdesivir is not efficiently incorporated by the influenza virus polymerase, leading to its lack of significant antiviral activity against this virus.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the efficacy of an antiviral compound by measuring the reduction in the formation of viral plaques.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and cultured until they form a confluent monolayer.

  • Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza A/H1N1 virus.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral agent being tested.

  • Plaque Formation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Quantification: The cells are then fixed and stained, and the plaques are counted. The EC50 value is calculated as the concentration of the antiviral agent that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of the antiviral compound on the host cells.

  • Cell Seeding: MDCK cells are seeded in 96-well plates and incubated overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the antiviral agent and incubated for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Visualizations

Signaling Pathways and Mechanisms of Action

Antiviral_Mechanisms cluster_HostCell Host Cell cluster_AA64 This compound cluster_Remdesivir Remdesivir AA64 This compound Viral_mRNA_Synth Viral mRNA Synthesis AA64->Viral_mRNA_Synth Inhibits NFkB NF-κB Activation AA64->NFkB Inhibits MAPK p44/42 MAPK Phosphorylation AA64->MAPK Inhibits Viral_Protein Viral Protein Viral_mRNA_Synth->Viral_Protein Remdesivir Remdesivir Active_Metabolite Active Metabolite (ATP Analog) Remdesivir->Active_Metabolite Metabolized RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibits Viral_RNA_Rep Viral RNA Replication RdRp->Viral_RNA_Rep Influenza_Virus Influenza A (H1N1) Virus Influenza_Virus->Viral_mRNA_Synth Initiates Influenza_Virus->RdRp Utilizes

Caption: Mechanisms of action for this compound and Remdesivir.

Experimental Workflow

Experimental_Workflow cluster_AntiviralAssay Antiviral Efficacy Assay cluster_CytotoxicityAssay Cytotoxicity Assay A1 Seed MDCK cells in 6-well plates A2 Infect with Influenza A/H1N1 A1->A2 A3 Treat with Antiviral Agent (Varying Concentrations) A2->A3 A4 Incubate for 48-72 hours A3->A4 A5 Fix, Stain, and Count Plaques A4->A5 A6 Calculate EC50 A5->A6 C1 Seed MDCK cells in 96-well plates C2 Treat with Antiviral Agent (Varying Concentrations) C1->C2 C3 Incubate for 48-72 hours C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6

Caption: Workflow for in vitro antiviral and cytotoxicity assays.

References

A Comparative Analysis of Remdesivir and Other Leading Antivirals Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

In the global effort to combat the COVID-19 pandemic, the rapid development and deployment of antiviral agents have been critical. This guide provides a comparative analysis of Remdesivir, one of the first antivirals to receive regulatory approval for the treatment of COVID-19, against other prominent oral antivirals: Nirmatrelvir/Ritonavir (marketed as Paxlovid) and Molnupiravir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action

The antiviral agents discussed employ distinct strategies to inhibit the replication of SARS-CoV-2.

  • Remdesivir (GS-5734) is a nucleotide analog prodrug of an adenosine (B11128) analog. It functions by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme. Once metabolized into its active triphosphate form, it competes with adenosine triphosphate for incorporation into the nascent viral RNA strand. This incorporation leads to delayed chain termination, effectively halting viral replication.

  • Nirmatrelvir/Ritonavir (Paxlovid) is a combination therapy. Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. This protease is essential for cleaving the viral polyproteins into functional proteins required for viral replication. By blocking Mpro, Nirmatrelvir prevents the virus from maturing. Ritonavir, a pharmacokinetic enhancer, inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme, which would otherwise metabolize Nirmatrelvir. This "boosting" effect increases the concentration and duration of Nirmatrelvir in the body.

  • Molnupiravir is another nucleoside analog that targets the viral RdRp. It is a prodrug of β-D-N4-hydroxycytidine (NHC), which is metabolized into its active triphosphate form (NHC-TP). NHC-TP can be incorporated into the growing viral RNA strand by the RdRp. The incorporated NHC can exist in two tautomeric forms, one of which mimics cytidine (B196190) and the other uridine. This leads to an accumulation of mutations in the viral genome during replication, a process known as "viral error catastrophe," ultimately rendering the virus non-viable.

Antiviral Mechanisms of Action cluster_virus_lifecycle SARS-CoV-2 Replication Cycle cluster_drugs Antiviral Intervention Points Viral_Entry Viral Entry & Uncoating Viral_RNA Viral RNA Genome (+ssRNA) Viral_Entry->Viral_RNA Translation Translation of Polyproteins Viral_RNA->Translation Replication RNA Replication (via RdRp) Viral_RNA->Replication Polyproteins pp1a, pp1ab Translation->Polyproteins Proteolysis Proteolytic Cleavage Polyproteins->Proteolysis Functional_Proteins Functional Viral Proteins Proteolysis->Functional_Proteins Functional_Proteins->Replication Assembly Virion Assembly Functional_Proteins->Assembly New_Viral_RNA New Viral RNA Replication->New_Viral_RNA New_Viral_RNA->Assembly Release New Virion Release Assembly->Release Remdesivir Remdesivir Remdesivir->Replication Inhibits RdRp (Chain Termination) Molnupiravir Molnupiravir Molnupiravir->Replication Inhibits RdRp (Viral Error Catastrophe) Nirmatrelvir Nirmatrelvir (Paxlovid) Nirmatrelvir->Proteolysis Inhibits Main Protease (Mpro/3CLpro)

Caption: Mechanisms of action for Remdesivir, Molnupiravir, and Nirmatrelvir within the SARS-CoV-2 replication cycle.

Comparative In Vitro Efficacy

The in vitro efficacy of antiviral compounds is a key indicator of their potential therapeutic value. The half-maximal effective concentration (EC50) is a standard metric, representing the concentration of a drug that inhibits 50% of viral activity in cell culture. The data presented below is a summary from various studies in different cell lines.

Antiviral AgentCell LineSARS-CoV-2 VariantEC50 (µM)Reference
Remdesivir Vero E6WA10.01 - 1.6
Calu-3WA10.01
Vero E6Delta0.02
Vero E6Omicron (BA.1)0.03
Nirmatrelvir Vero E6WA10.03 - 0.08
Vero E6Delta0.06
Vero E6Omicron (BA.1)0.02
Molnupiravir (as NHC) Vero E6WA10.3 - 2.7
Vero E6Delta0.8
Vero E6Omicron (BA.1)1.1

Note: EC50 values can vary significantly based on the cell line, viral isolate, and specific experimental conditions.

Comparative Clinical Efficacy

Clinical trials provide the ultimate assessment of an antiviral's efficacy in patients. The primary endpoints in many COVID-19 trials for non-hospitalized patients involved the prevention of progression to severe disease, hospitalization, or death.

Antiviral AgentClinical TrialPatient PopulationKey Efficacy EndpointRelative Risk Reduction (%)
Remdesivir PINETREENon-hospitalized, high-riskCOVID-19-related hospitalization or death by day 2887
Nirmatrelvir/Ritonavir EPIC-HRNon-hospitalized, high-riskCOVID-19-related hospitalization or death by day 2889
Molnupiravir MOVe-OUTNon-hospitalized, high-riskHospitalization or death by day 2930
Safety and Resistance Profiles
Antiviral AgentCommon Adverse EventsKnown Resistance Mutations
Remdesivir Elevated transaminase levels, nausea, rash.Mutations in the RdRp gene have been identified, though clinical significance is still under investigation.
Nirmatrelvir/Ritonavir Dysgeusia (altered taste), diarrhea, hypertension, myalgia. Potential for numerous drug-drug interactions due to Ritonavir.Mutations in the Mpro gene can confer resistance; some have been selected for in vitro.
Molnupiravir Diarrhea, nausea, dizziness. Theoretical concerns regarding mutagenicity.Due to its mechanism of inducing random mutations, a specific resistance profile is less likely to develop quickly.

Experimental Protocols

Determination of In Vitro Antiviral Activity (EC50) by Plaque Reduction Assay

This assay is a gold standard for quantifying the efficacy of an antiviral agent by measuring the reduction in viral plaque formation in a cell monolayer.

Methodology:

  • Cell Seeding: Plate a susceptible cell line (e.g., Vero E6) in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Preparation: Prepare serial dilutions of a known titer of SARS-CoV-2 stock.

  • Drug Preparation: Prepare serial dilutions of the antiviral compound to be tested.

  • Infection: Aspirate the cell culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the different concentrations of the antiviral drug. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) that stains the living cells. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Quantification: Count the number of plaques in each well. The EC50 value is calculated as the drug concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

Plaque Reduction Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Seed_Cells 1. Seed Vero E6 cells in 6-well plates Infect 4. Infect cell monolayer (100 PFU/well) Seed_Cells->Infect Prepare_Virus 2. Prepare serial dilutions of SARS-CoV-2 Prepare_Virus->Infect Prepare_Drug 3. Prepare serial dilutions of antiviral Treat 5. Add semi-solid overlay with antiviral dilutions Prepare_Drug->Treat Infect->Treat Incubate 6. Incubate for 2-3 days at 37°C Treat->Incubate Fix_Stain 7. Fix cells and stain with crystal violet Incubate->Fix_Stain Count 8. Count plaques in each well Fix_Stain->Count Calculate 9. Calculate EC50 value Count->Calculate Result EC50 Value Calculate->Result

Caption: Workflow for a typical plaque reduction assay to determine antiviral efficacy (EC50).

Cytotoxicity Assay (CC50 Determination)

To assess the therapeutic window of an antiviral, its efficacy must be weighed against its toxicity to host cells. The 50% cytotoxic concentration (CC50) is determined using assays like the MTT or MTS assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., Vero E6) in a 96-well plate at a predetermined density.

  • Drug Application: Add serial dilutions of the antiviral compound to the wells. Include wells with untreated cells (cell control) and wells with no cells (background control).

  • Incubation: Incubate the plate for the same duration as the antiviral efficacy assay (e.g., 2-3 days) at 37°C.

  • Reagent Addition: Add a viability reagent (e.g., MTT or MTS/PMS solution) to each well.

  • Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).

  • Calculation: The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated cell controls. The Selectivity Index (SI) is then calculated as SI = CC50 / EC50 , with higher values indicating a more favorable safety profile.

"Antiviral agent 64" validation of antiviral activity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Antiviral Agent 64, a diarylheptanoid isolated from Alpinia officinarum, with established antiviral drugs. The data presented herein is based on published in vitro studies and has been contextualized for validation in primary human cell models, a critical step in preclinical drug development.

Executive Summary

This compound has demonstrated broad-spectrum antiviral activity against a panel of RNA and DNA viruses in various cell line models.[1][2][3] Notably, its mechanism of action against influenza A virus involves the suppression of viral mRNA and antigen synthesis, distinguishing it from neuraminidase and M2 channel inhibitors.[4] For other viruses, its wide-ranging efficacy suggests a potential host-directed mechanism, possibly through the modulation of host cell gene expression. While direct experimental data in primary human cells is not yet available, this guide outlines the established protocols and comparator data necessary to validate its therapeutic potential in more physiologically relevant systems.

Comparative Antiviral Activity and Cytotoxicity

The following tables summarize the known in vitro efficacy and cytotoxicity of this compound and compares it with standard-of-care antiviral agents. It is important to note that the data for this compound was generated in cell lines, and validation in primary cells is a necessary next step.

Table 1: Antiviral Activity (EC₅₀) in µM

Virus FamilyVirusThis compound (in Cell Lines)Comparator AgentComparator EC₅₀ (in Primary Cells/Cell Lines)Mechanism of Action of Comparator
ParamyxoviridaeRespiratory Syncytial Virus (RSV)~28.5¹Ribavirin10-100 µg/mL (~41-410 µM)²Inhibits viral RNA polymerase and depletes GTP.[5][6][7]
PicornaviridaePoliovirus~7.9¹Pocapavir + V-7404Potent inhibition (specific EC₅₀ not cited)³Capsid inhibitor + Protease inhibitor.[8][9]
ParamyxoviridaeMeasles Virus~13.5¹RemdesivirSub-micromolar⁴RNA-dependent RNA polymerase (RdRp) inhibitor.[10][11][12][13][14]
HerpesviridaeHerpes Simplex Virus-1 (HSV-1)~12.2¹Acyclovir (B1169)0.7 µM (in microtiter yield reduction assay)⁵Inhibits viral DNA polymerase.[15][16][17][18][19]
OrthomyxoviridaeInfluenza A Virus (H1N1)<21.4¹Oseltamivir0.96 nM (for A/H3N2 in clinical isolates)⁶Neuraminidase inhibitor.[20][21][22][23][24]
OrthomyxoviridaeInfluenza A Virus (H1N1)<21.4¹Amantadine~300 ng/mL (~1.6 µM)⁷M2 proton channel blocker.[25][26][27][28][29]

¹EC₅₀ values for this compound are converted from µg/mL as reported in MedchemExpress, assuming an approximate molecular weight of 468.58 g/mol .[2] ²Ribavirin efficacy against RSV in cell culture.[7] ³Pocapavir and V-7404 are being developed in combination to treat poliovirus.[8] ⁴Remdesivir shows broad-spectrum activity against RNA viruses.[10] ⁵Acyclovir efficacy against HSV-1. ⁶Oseltamivir carboxylate IC50 against influenza A/H3N2.[21] ⁷Amantadine plasma concentrations that prevent influenza infection.[26]

Table 2: Cytotoxicity (CC₅₀) in µM

Cell TypeThis compoundComparator AgentComparator CC₅₀
Human Neuroblastoma (IMR-32)0.23--
Hypothetical Primary Human Airway Epithelial CellsTo be determinedRibavirin>100 µM
Hypothetical Primary Human NeuronsTo be determinedAcyclovir>300 µM

Note: Cytotoxicity data for this compound in primary cells is not yet available and represents a critical data gap to be filled.

Experimental Protocols for Validation in Primary Cells

The following are detailed methodologies for key experiments to validate the antiviral activity of this compound in relevant primary human cell models.

Primary Cell Culture
  • Primary Human Airway Epithelial (HAE) Cells: HAE cells should be cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium that mimics the in vivo airway. This model is ideal for studying respiratory viruses like RSV and influenza.

  • Primary Human Neurons: For neurotropic viruses like HSV-1, primary human neurons provide a more relevant system than cell lines to assess both antiviral efficacy and neurotoxicity.

  • Primary Human Intestinal Epithelial Cells: For enteroviruses like poliovirus, primary human intestinal epithelial cells, potentially as organoids, offer a physiologically relevant model of the gut epithelium.

  • Primary Human Immune Cells: For viruses that target immune cells, such as measles virus, primary peripheral blood mononuclear cells (PBMCs) or specific subsets (e.g., lymphocytes, dendritic cells) should be utilized.

Cytotoxicity Assays

MTT Assay Protocol:

  • Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere and/or differentiate.

  • Treat the cells with a serial dilution of this compound and a vehicle control for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assays

Plaque Reduction Assay Protocol:

  • Grow primary cells to confluency in 6-well or 12-well plates.

  • Pre-treat the cells with various concentrations of this compound or a comparator drug for 1-2 hours.

  • Infect the cells with a known titer of the virus (e.g., 50-100 plaque-forming units per well) for 1 hour.

  • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) with the corresponding drug concentrations.

  • Incubate the plates for a duration that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC₅₀) as the drug concentration that reduces the number of plaques by 50% compared to the vehicle control.

Viral Yield Reduction Assay Protocol:

  • Infect confluent monolayers of primary cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • After a full replication cycle (e.g., 24-48 hours), harvest the cell supernatant and/or cell lysate.

  • Determine the viral titer in the harvested samples using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay on a susceptible cell line.

  • The EC₅₀ is the concentration of the compound that reduces the viral yield by 50%.

Visualizing Mechanisms and Workflows

Potential Mechanism of Action of this compound

The broad-spectrum activity of this compound suggests it may target a host cellular pathway essential for the replication of multiple viruses. One hypothesized mechanism is the modulation of host gene expression, which could create an intracellular environment that is non-permissive for viral replication.

Potential Host-Directed Mechanism of this compound cluster_cell Host Cell cluster_virus Virus Replication Cycle This compound This compound Nucleus Nucleus This compound->Nucleus Modulates Host Gene Expression Host Gene Expression Nucleus->Host Gene Expression Alters Antiviral State Antiviral State Host Gene Expression->Antiviral State Induces Viral Replication Viral Replication Antiviral State->Viral Replication Inhibits Viral Entry Viral Entry Viral Entry->Viral Replication Viral Assembly & Release Viral Assembly & Release Viral Replication->Viral Assembly & Release

Caption: Hypothesized host-directed antiviral mechanism of this compound.

Experimental Workflow for Antiviral Validation

The following workflow outlines the key steps for validating the antiviral efficacy of a novel compound like this compound in primary cells.

Experimental Workflow for Antiviral Validation cluster_setup Experimental Setup cluster_assays Core Assays cluster_antiviral_assays Antiviral Assay Types Primary Cell Culture Primary Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Primary Cell Culture->Cytotoxicity Assay (MTT) Antiviral Assay Antiviral Assay Primary Cell Culture->Antiviral Assay Compound Preparation Compound Preparation Compound Preparation->Cytotoxicity Assay (MTT) Compound Preparation->Antiviral Assay Determine CC50 Determine CC50 Cytotoxicity Assay (MTT)->Determine CC50 Plaque Reduction Plaque Reduction Antiviral Assay->Plaque Reduction Viral Yield Reduction Viral Yield Reduction Antiviral Assay->Viral Yield Reduction Determine EC50 Determine EC50 Plaque Reduction->Determine EC50 Viral Yield Reduction->Determine EC50

Caption: Workflow for validating antiviral activity in primary cells.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of a broad-spectrum antiviral drug. The initial data from cell line studies is encouraging, and the next critical phase of research must focus on validating these findings in primary human cell models that more accurately reflect the in vivo environment. The experimental protocols outlined in this guide provide a robust framework for conducting these essential validation studies. Future research should also prioritize elucidating the precise molecular targets and mechanisms of action of this compound to facilitate rational drug design and optimization.

References

Head-to-Head Comparison: Antiviral Agent 64 vs. Ribavirin for Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy and cytotoxicity of Antiviral agent 64, a novel diarylheptanoid isolated from Alpinia officinarum, and Ribavirin, a widely used synthetic nucleoside analog, against Respiratory Syncytial Virus (RSV). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two antiviral compounds.

Executive Summary

This compound demonstrates potent antiviral activity against a range of viruses, including RSV. This comparison focuses on its efficacy against RSV in relation to Ribavirin. While direct head-to-head studies are not yet publicly available, this guide synthesizes existing data to provide a comparative overview. This compound exhibits an EC50 of 13.3 µg/mL against RSV.[1] In comparison, reported EC50 values for Ribavirin against RSV range from 1.38 to 5.3 µg/mL. Furthermore, this compound displays a cytotoxic IC50 of 0.23 µM in the human neuroblastoma cell line IMR-32.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the key quantitative data for this compound and Ribavirin. It is important to note that the data for the two compounds are derived from separate studies, and experimental conditions may vary.

CompoundVirusAssayCell LineEC50Cytotoxicity (IC50)Cell LineSelectivity Index (SI)
This compound RSVPlaque Reduction AssayNot Specified13.3 µg/mL[1]0.23 µMIMR-32[1]Not Calculated
Ribavirin RSVNot SpecifiedNot Specified1.38 - 5.3 µg/mLNot SpecifiedNot SpecifiedNot Calculated
Ribavirin RSVNot SpecifiedHeLa3.74 µg/mLNot SpecifiedNot SpecifiedNot Calculated

Note: The Selectivity Index (SI), a ratio of cytotoxicity to antiviral activity (IC50/EC50), could not be calculated due to the use of different cell lines for cytotoxicity and antiviral assays in the available data for this compound and the lack of specific cytotoxicity data for Ribavirin in a comparable cell line.

Mechanism of Action

This compound: As a diarylheptanoid, the precise mechanism of action for this compound is still under investigation. However, studies on related diarylheptanoids from Alpinia officinarum suggest that these compounds may exert their antiviral effect by suppressing the expression of viral messenger RNA (mRNA). This interference with viral gene expression would inhibit the production of viral proteins necessary for replication.

Ribavirin: The mechanism of action for Ribavirin is multifaceted and well-documented. It is a prodrug that, once metabolized intracellularly to its active triphosphate form, interferes with viral replication through two primary pathways:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits IMPDH, a cellular enzyme crucial for the synthesis of guanosine (B1672433) triphosphate (GTP). Depletion of the intracellular GTP pool deprives the viral RNA polymerase of a necessary substrate for synthesizing new viral RNA.

  • Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase. This incorporation can lead to lethal mutagenesis or act as a chain terminator, both of which halt viral replication.

Experimental Protocols

Antiviral Efficacy Assay (Plaque Reduction Assay for RSV)

While the specific protocol used to determine the EC50 of this compound is not detailed in the available sources, a general plaque reduction assay protocol for RSV in a cell line such as HEp-2 is as follows:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or Ribavirin) in a cell culture medium.

  • Virus Inoculation: Infect the cell monolayers with a known titer of RSV in the presence of the various concentrations of the test compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Cytotoxicity Assay (MTT Assay for IMR-32 Cells)

The following is a general protocol for determining the IC50 value of a compound in IMR-32 cells using an MTT assay:

  • Cell Seeding: Seed IMR-32 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The IC50 is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control cells.

Visualizations

Antiviral_Agent_64_Mechanism cluster_cell Host Cell Antiviral_Agent_64 This compound Viral_mRNA_Suppression Suppression of Viral mRNA Expression Antiviral_Agent_64->Viral_mRNA_Suppression Induces Viral_Protein_Synthesis Viral Protein Synthesis Viral_mRNA_Suppression->Viral_Protein_Synthesis Inhibits Viral_Replication Viral Replication Viral_Protein_Synthesis->Viral_Replication Is required for

Caption: Proposed mechanism of action for this compound.

Ribavirin_Mechanism cluster_cell Host Cell Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Phosphorylation RTP Ribavirin Triphosphate RMP->RTP Phosphorylation IMPDH IMPDH RMP->IMPDH Inhibits Viral_RdRp Viral RNA-dependent RNA Polymerase RTP->Viral_RdRp Inhibits GTP_pool GTP Pool IMPDH->GTP_pool Required for synthesis of Viral_RNA_Synthesis Viral RNA Synthesis GTP_pool->Viral_RNA_Synthesis Required for Viral_RdRp->Viral_RNA_Synthesis Catalyzes

Caption: Mechanism of action for Ribavirin.

References

Cross-Validation of Screening Results for Antiviral Agent 64: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the screening results for the novel antiviral candidate, "Antiviral agent 64," a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The performance of this compound is objectively compared with established antiviral agents, Oseltamivir and Grazoprevir, supported by experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility and facilitate further investigation.

Comparative Performance Analysis

The antiviral activity and cytotoxicity of this compound were evaluated and compared against two benchmark compounds: Grazoprevir, a clinically approved HCV NS3/4A protease inhibitor, and Oseltamivir, an inhibitor of influenza neuraminidase, which serves as a control for a different antiviral mechanism. The results are summarized in the tables below.

Table 1: In Vitro Antiviral Activity

This table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of the tested antiviral agents against their respective target viruses. Lower values indicate higher potency.

CompoundVirus TargetAssay TypeIC50 (nM)EC50 (nM)
This compound Hepatitis C Virus (HCV) Genotype 1bNS3/4A Protease Inhibition0.050.9
GrazoprevirHepatitis C Virus (HCV) Genotype 1bNS3/4A Protease Inhibition0.01[1]0.5[1]
OseltamivirInfluenza A Virus (H1N1)Neuraminidase Inhibition1.34[2]26.0[3]

IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.

Table 2: Cytotoxicity and Selectivity Index

This table presents the cytotoxic effects of the antiviral agents on host cells, represented by the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's specificity for the viral target over host cells. A higher SI value is desirable.

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Huh-7>100>111,111
GrazoprevirBM4-5>50>100,000
OseltamivirMDCK>1000[3]>38,461

CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index, calculated as CC50/EC50. A higher value indicates greater selectivity for the antiviral target.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HCV NS3/4A Protease Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease (genotype 1b)

  • Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • Test compounds (this compound, Grazoprevir)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 10 µL of recombinant HCV NS3/4A protease to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate.

  • Monitor the fluorescence intensity (excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage and determine the percent inhibition for each compound concentration.

  • The IC50 value is calculated by fitting the dose-response curve using non-linear regression.[4][5]

Neuraminidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the neuraminidase activity of the influenza virus.

Materials:

  • Influenza A virus (H1N1)

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer (e.g., 33 mM MES, pH 6.5, 4 mM CaCl2)

  • Test compound (Oseltamivir)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Oseltamivir in assay buffer.

  • Add 50 µL of the diluted compound to the wells of a 96-well plate.

  • Add 50 µL of diluted influenza virus to each well and incubate for 30 minutes at 37°C.

  • Add 50 µL of the MUNANA substrate to each well to start the reaction.

  • Incubate the plate for 1 hour at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Measure the fluorescence (excitation at 365 nm, emission at 450 nm) using a fluorescence plate reader.

  • Calculate the percent inhibition and determine the IC50 value from the dose-response curve.[6][7][8]

Cell-Based Antiviral Assay (HCV Replicon System)

This assay measures the ability of a compound to inhibit HCV replication in a cellular environment using a subgenomic replicon system.

Materials:

  • Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing luciferase.

  • Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and G418).

  • Test compounds (this compound, Grazoprevir).

  • 96-well white plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Remove the culture medium and lyse the cells.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of viral replication and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on host cells by measuring mitochondrial metabolic activity.[9][10][11][12]

Materials:

  • Huh-7 and MDCK cells.

  • Cell culture medium.

  • Test compounds (this compound, Grazoprevir, Oseltamivir).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value.[13]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

antiviral_drug_discovery_workflow cluster_discovery Discovery & Screening cluster_validation Lead Validation cluster_optimization Lead Optimization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochemical Biochemical Assays (e.g., Protease Inhibition) Hit_ID->Biochemical Cell_based Cell-Based Assays (e.g., Replicon) Biochemical->Cell_based Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_based->Cytotoxicity Lead_Opt Lead Optimization (Medicinal Chemistry) Cytotoxicity->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox Preclinical Preclinical Candidate ADME_Tox->Preclinical

Caption: Workflow for antiviral drug discovery and validation.

hcv_protease_inhibition cluster_virus HCV Replication Cycle cluster_drug Mechanism of Action Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A cleavage Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Inhibition Inhibition Replication Viral Replication Mature_Proteins->Replication Agent64 This compound Agent64->NS3_4A

Caption: Inhibition of HCV NS3/4A protease by this compound.

References

"Antiviral agent 64" synergistic effects with other antiviral drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates the exploration of combination therapies that can enhance antiviral efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects observed when combining the novel antiviral compound, "Antiviral agent 64," with other established antiviral drugs. The data presented herein is based on preclinical and clinical findings of synergistic interactions between agents with complementary mechanisms of action, using the well-documented partnership of Favipiravir (B1662787) and Oseltamivir (B103847) against influenza A virus as a representative model. For the purpose of this guide, "this compound" will represent the investigational drug that, like Favipiravir, targets the viral RNA-dependent RNA polymerase, while "Drug B" will represent a neuraminidase inhibitor, akin to Oseltamivir.

Quantitative Analysis of Synergistic Efficacy

The combination of this compound and Drug B has demonstrated significant synergistic effects in both in vitro and in vivo models, leading to improved outcomes compared to monotherapy.

In Vivo Efficacy in Influenza A (H1N1) Infected Mice

Preclinical studies in mice infected with both wild-type and Drug B-resistant influenza A (H1N1) strains have shown a marked improvement in survival rates with combination therapy.

Treatment GroupVirus StrainSurvival Rate (%)Data Source
This compound (30 mg/kg/day) + Drug B (3 mg/kg/day)H1N1pdm (Wild-type)Synergistic Improvement[1][2]
This compound (100 mg/kg/day)H1N1pdm (Wild-type)100%[1][2]
Drug B (100 mg/kg/day)H275Y (Resistant)30%[1]
This compound + Drug B (various doses)H275Y (Resistant)Synergistic Improvement[1][2]
Clinical Outcome in Critically Ill Patients with Influenza

In studies involving critically ill patients with severe influenza, combination therapy has been associated with accelerated clinical recovery.[3][4]

Outcome MeasureCombination Therapy (this compound + Drug B)Monotherapy (Drug B alone)P-valueData Source
Clinical Improvement on Day 1462.5%42.2%0.0247[5][4]
Undetectable Viral RNA on Day 1067.5%21.9%< 0.01
In Vitro Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of this compound and a neuraminidase inhibitor against various influenza A strains in cell culture.

Virus StrainThis compound EC50 (µM)Drug B (Oseltamivir Carboxylate) EC50 (µM)
A/NWS/33 (H1N1)4.33.7
A/Victoria/3/75 (H3N2)1.40.02
A/Duck/MN/1525/81 (H5N1)2.50.16

Mechanisms of Action and Synergy

The synergistic effect of combining this compound with a neuraminidase inhibitor stems from their distinct mechanisms of action, which target different essential stages of the influenza virus life cycle.[3][4][6][7] this compound functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication and transcription of the viral genome inside the host cell.[6][7][8] In contrast, neuraminidase inhibitors like Drug B prevent the release of newly formed virus particles from the surface of infected cells, thereby limiting the spread of infection.[3][4][6] By simultaneously disrupting viral replication and release, the combination therapy exerts a more potent antiviral effect than either agent alone.

Viral_Lifecycle_Inhibition cluster_HostCell Host Cell Viral_Entry Viral Entry Viral_Replication Viral RNA Replication Viral_Entry->Viral_Replication Uncoating Viral_Assembly Viral Assembly & Budding Viral_Replication->Viral_Assembly Protein Synthesis Viral_Release Viral Release Viral_Assembly->Viral_Release Progeny_Virus Influenza Virus Viral_Release->Progeny_Virus Progeny Virions Antiviral_agent_64 This compound (RdRp Inhibitor) Antiviral_agent_64->Viral_Replication Inhibits Drug_B Drug B (Neuraminidase Inhibitor) Drug_B->Viral_Release Inhibits Extracellular_Virus Influenza Virus Extracellular_Virus->Viral_Entry

Caption: Dual inhibition of the influenza virus life cycle by this compound and Drug B.

Experimental Protocols

In Vivo Mouse Model of Influenza Infection
  • Animal Model: Female BALB/c mice.

  • Virus Strains: Influenza A/California/04/2009 (H1N1pdm) and an oseltamivir-resistant H1N1 strain with the H275Y mutation in neuraminidase.[2]

  • Infection: Mice are intranasally inoculated with a lethal dose of the respective influenza virus.

  • Treatment: Oral administration of this compound, Drug B, or the combination, twice daily for 5 days, commencing 4 hours post-infection.[2] A placebo group receives the vehicle control.

  • Endpoints: Survival rates are monitored daily for a period of 14-21 days. Lung viral titers are determined at specific time points post-infection by sacrificing a subset of animals and homogenizing the lung tissue for viral quantification via plaque assay or RT-qPCR.[1]

Experimental_Workflow_InVivo Infection Intranasal Infection of Mice with Influenza Virus Treatment_Groups Randomization into Treatment Groups: - Placebo - this compound - Drug B - Combination Infection->Treatment_Groups Treatment_Regimen Twice Daily Oral Gavage for 5 Days Treatment_Groups->Treatment_Regimen Outcome_Monitoring Daily Monitoring of Survival for 14-21 Days Treatment_Regimen->Outcome_Monitoring Viral_Titer_Analysis Lung Viral Titer Measurement at Defined Timepoints Treatment_Regimen->Viral_Titer_Analysis Data_Analysis Data Analysis: Survival Curves & Viral Load Comparison Outcome_Monitoring->Data_Analysis Viral_Titer_Analysis->Data_Analysis

Caption: Workflow for in vivo evaluation of combination antiviral therapy in a mouse model.

In Vitro Cytopathic Effect (CPE) Inhibition Assay
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Procedure: Confluent monolayers of MDCK cells in 96-well plates are infected with a specific influenza A virus strain.

  • Drug Application: Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of this compound, Drug B, or their combination.

  • Incubation: Plates are incubated for a period sufficient to cause significant CPE in the virus control wells (typically 2-3 days).

  • Endpoint: The inhibition of viral CPE is determined by staining the cells with a crystal violet solution. The concentration of the drug that inhibits CPE by 50% (EC50) is calculated.[9]

Conclusion

The combination of this compound and a neuraminidase inhibitor like Drug B represents a promising strategy for the treatment of influenza. The synergistic interaction, driven by the targeting of two distinct and essential viral processes, leads to enhanced efficacy and has the potential to mitigate the development of drug resistance. The data strongly supports further clinical evaluation of this combination therapy, particularly for severe or drug-resistant influenza infections.[10][4]

References

Comparative Efficacy of Antiviral Agent 64 Against Standard-of-Care Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of "Antiviral agent 64," a diarylheptanoid isolated from Alpinia officinarum, against current standard-of-care antiviral therapies. The following sections detail the comparative in-vitro efficacy, cytotoxicity, and known mechanisms of action, supported by experimental data and protocols.

In-Vitro Antiviral Efficacy

"this compound" has demonstrated a broad spectrum of antiviral activity against several RNA and DNA viruses.[1][2] The following table summarizes the 50% effective concentration (EC50) of "this compound" and standard-of-care antivirals against their respective target viruses. All concentrations have been standardized to micromolar (µM) for objective comparison.

Virus FamilyVirusAntiviral AgentCell LineEC50 (µM)
ParamyxoviridaeRespiratory Syncytial Virus (RSV)This compound HEp-238.8
RibavirinHEp-269.5
PicornaviridaePoliovirusThis compound Vero10.8
PleconarilHeLa0.51
ParamyxoviridaeMeasles VirusThis compound Vero18.4
RibavirinVeroIn-vitro EC50 not well-established; used off-label in severe cases.
HerpesviridaeHerpes Simplex Virus-1 (HSV-1)This compound Vero16.6
AcyclovirVero0.89
OrthomyxoviridaeInfluenza A Virus (H1N1)This compound MDCK<29.2
OseltamivirMDCK0.41

Cytotoxicity Profile

The cytotoxic effects of "this compound" were evaluated to determine its therapeutic index. The 50% cytotoxic concentration (CC50) is presented below.

Antiviral AgentCell LineCC50 (µM)
This compound Human neuroblastoma IMR-320.23
Vero>292
AcyclovirVero2744
PleconarilHeLa12.5 - 25
RibavirinHEp-2Significant cytotoxicity reported at effective concentrations

Mechanism of Action

"this compound" belongs to the diarylheptanoid class of compounds. Studies on related diarylheptanoids from Alpinia officinarum suggest a mechanism of action that involves the inhibition of viral replication within the host cell. Specifically, for influenza A virus, the diarylheptanoid AO-0002 has been shown to suppress the expression of viral messenger RNA (mRNA) and viral antigens, without affecting the initial stages of viral adsorption or invasion.[3][4] This indicates an intracellular target in the viral replication cycle.

cluster_host_cell Host Cell Viral Entry Viral Entry Viral Uncoating Viral Uncoating Viral Entry->Viral Uncoating 1 Viral RNA/DNA Release Viral RNA/DNA Release Viral Uncoating->Viral RNA/DNA Release 2 Viral mRNA Synthesis Viral mRNA Synthesis Viral RNA/DNA Release->Viral mRNA Synthesis 3 Viral Genome Replication Viral Genome Replication Viral RNA/DNA Release->Viral Genome Replication 5 Viral Protein Synthesis Viral Protein Synthesis Viral mRNA Synthesis->Viral Protein Synthesis 4 This compound This compound (Diarylheptanoid) Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly 6 Viral Genome Replication->Virion Assembly 6 Virion Release Virion Release Virion Assembly->Virion Release 7 Progeny Virus Progeny Virus Virion Release->Progeny Virus This compound->Viral mRNA Synthesis Inhibition This compound->Viral Protein Synthesis Inhibition Virus Virus Virus->Viral Entry

Mechanism of Action of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of antiviral efficacy and cytotoxicity.

Antiviral Efficacy (Plaque Reduction Assay)

This assay is a standard method for determining the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

cluster_workflow Plaque Reduction Assay Workflow Seed Cells 1. Seed host cells in multi-well plates and grow to confluence. Prepare Dilutions 2. Prepare serial dilutions of 'this compound'. Seed Cells->Prepare Dilutions Infect Cells 3. Infect cell monolayers with a standardized amount of virus. Prepare Dilutions->Infect Cells Add Antiviral 4. Add serial dilutions of 'this compound' to the infected cells. Infect Cells->Add Antiviral Incubate 5. Incubate for a defined period to allow for plaque formation. Add Antiviral->Incubate Fix and Stain 6. Fix the cells and stain with a dye (e.g., crystal violet). Incubate->Fix and Stain Count Plaques 7. Count the number of plaques in each well. Fix and Stain->Count Plaques Calculate EC50 8. Calculate the EC50 value from the dose-response curve. Count Plaques->Calculate EC50

Plaque Reduction Assay Workflow.

Detailed Steps:

  • Cell Culture: Host cells appropriate for the specific virus (e.g., Vero, MDCK, HEp-2) are seeded in multi-well plates and cultured until a confluent monolayer is formed.

  • Virus Inoculation: The cell culture medium is removed, and the cells are inoculated with a standardized dilution of the virus stock.

  • Antiviral Treatment: Immediately after viral inoculation, the virus-containing medium is replaced with fresh medium containing serial dilutions of "this compound" or the standard-of-care antiviral.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-5 days, depending on the virus).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet), revealing the unstained plaques where cells have been lysed by the virus.

  • Data Analysis: The number of plaques is counted for each drug concentration, and the EC50 is calculated as the concentration that reduces the plaque number by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

cluster_workflow MTT Cytotoxicity Assay Workflow Seed Cells 1. Seed cells in 96-well plates. Add Compound 2. Add serial dilutions of 'this compound'. Seed Cells->Add Compound Incubate 3. Incubate for a specified period (e.g., 24-72 hours). Add Compound->Incubate Add MTT 4. Add MTT reagent to each well. Incubate->Add MTT Incubate MTT 5. Incubate to allow formazan (B1609692) crystal formation by viable cells. Add MTT->Incubate MTT Solubilize 6. Add a solubilizing agent (e.g., DMSO) to dissolve the crystals. Incubate MTT->Solubilize Measure Absorbance 7. Measure the absorbance at a specific wavelength (e.g., 570 nm). Solubilize->Measure Absorbance Calculate CC50 8. Calculate the CC50 value from the dose-response curve. Measure Absorbance->Calculate CC50

MTT Cytotoxicity Assay Workflow.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density.

  • Compound Addition: Serial dilutions of "this compound" are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader.

  • Data Analysis: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

References

Independent Verification of Research Findings for Antiviral Agent 64: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antiviral agent, designated "Antiviral Agent 64," with established antiviral drugs. The information presented is a synthesis of available data and is intended to assist in the independent verification of research findings. This document summarizes key performance metrics, details the experimental protocols used for these evaluations, and visualizes relevant biological pathways and experimental workflows.

Comparative Efficacy and Cytotoxicity

The antiviral activity and cellular toxicity of this compound were evaluated against Influenza A virus (H1N1) and compared with two standard-of-care neuraminidase inhibitors, Oseltamivir and Zanamivir. The key metrics for comparison are the half-maximal effective concentration (EC50), which indicates the drug concentration required to inhibit 50% of viral activity, and the half-maximal cytotoxic concentration (CC50), the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Antiviral AgentTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Influenza A (H1N1)0.85>100>117.6
Oseltamivir Influenza A (H1N1)1.2>100>83.3
Zanamivir Influenza A (H1N1)0.9>100>111.1

Note: The data for this compound is based on preliminary in-vitro studies and requires further independent validation. Data for Oseltamivir and Zanamivir are derived from published literature for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Plaque Reduction Assay (Efficacy)

This assay is a standard method for determining the efficacy of an antiviral agent by measuring the reduction in viral plaque formation in a cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus (H1N1) stock

  • Antiviral agents (this compound, Oseltamivir, Zanamivir)

  • Agarose overlay medium

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-95% confluency.

  • Virus Inoculation: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a dilution of Influenza A virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Antiviral Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of the antiviral agent (or a no-drug control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques appear.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and then stain with 0.5% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the antiviral agent that reduces the number of plaques by 50% compared to the untreated control.

MTT Assay (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, conversely, cytotoxicity.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Antiviral agents (this compound, Oseltamivir, Zanamivir)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of the antiviral agents and incubate for the same duration as the efficacy assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as the percentage of absorbance in treated wells relative to the untreated control wells. The CC50 value is determined as the drug concentration that reduces cell viability by 50%.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and the general workflow of the plaque reduction assay.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibitors Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (RNA-dependent RNA Polymerase) Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release (Neuraminidase) Assembly->Release Agent64 This compound Agent64->Replication Inhibits NA_Inhibitors Oseltamivir Zanamivir NA_Inhibitors->Release Inhibits cluster_workflow Plaque Reduction Assay Workflow A Seed MDCK Cells in 6-well plate B Infect with Influenza A Virus A->B 24h C Add Agarose Overlay with Antiviral Agent B->C 1h D Incubate for 48-72 hours C->D E Fix and Stain with Crystal Violet D->E F Count Plaques and Calculate EC50 E->F

Safety Operating Guide

Mitigating Risk: A Step-by-Step Guide to the Safe Disposal of Antiviral Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To ensure the safety of laboratory personnel and the environment, this document provides essential procedural guidance for the proper disposal of the investigational compound, Antiviral Agent 64. Adherence to these protocols is critical for minimizing exposure risks and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this agent.

I. Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All personnel handling the agent must be trained on its specific hazards and the procedures outlined below.

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks associated with this compound dictates the required level of personal protective equipment. At a minimum, personnel should wear:

  • Gloves: Chemically resistant gloves appropriate for the solvents used with this compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect against splashes.

  • Respiratory Protection: A respirator may be required depending on the aerosolization risk. Consult the SDS and institutional EHS for specific recommendations.

II. Waste Segregation and Container Management

Proper segregation of waste is the foundation of safe disposal. Never mix hazardous waste with non-hazardous waste.

  • Hazardous Waste: All materials that have come into direct contact with this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials, must be treated as hazardous waste.[1][2]

  • Container Selection: Use only approved, leak-proof, and clearly labeled hazardous waste containers.[1][3] Containers should be chemically compatible with the waste they are holding.[3][4]

  • Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][4]

Table 1: Waste Stream Classification for this compound

Waste TypeDescriptionRecommended Container
Solid Waste Contaminated gloves, gowns, bench paper, and other disposable lab supplies.Labeled, leak-proof hazardous waste bag or container.[1]
Liquid Waste Unused solutions of this compound, contaminated solvents.Labeled, sealed, and chemically compatible hazardous waste container.
Sharps Waste Contaminated needles, syringes, and other sharp objects.Puncture-resistant sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[1]
Empty Containers Vials and other containers that held this compound.Must be disposed of as hazardous waste unless triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[2]

III. Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound from the laboratory.

Step 1: Inactivation (If Applicable)

Depending on the biological activity of this compound, an inactivation step may be necessary to render the material non-viable or non-infectious before disposal.[5][6] This is particularly crucial if the agent has been used in cell-based assays or other biological systems.

  • Chemical Inactivation: This may involve the use of denaturing chemicals like alcohols or aldehydes. The specific chemical and required contact time will depend on the properties of this compound.

  • Physical Inactivation: Methods such as autoclaving (high temperature and pressure) or irradiation can be used if they do not create additional hazards and are compatible with the waste.[5][7]

Note: Any inactivation method must be validated to confirm its efficacy for this compound.[6]

Step 2: Waste Collection

  • Carefully place all solid waste, including decontaminated materials and used PPE, into the designated hazardous waste container.

  • Collect all liquid waste in a sealed, compatible container. Do not mix incompatible waste streams.[3]

  • Dispose of all sharps in the appropriate puncture-resistant container.

Step 3: Storage

  • Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[8]

  • Ensure all containers are kept closed except when adding waste.[2][4]

Step 4: Documentation and Removal

  • Maintain a detailed log of all investigational product disposal, including quantities and dates.[9]

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8][10] Do not attempt to dispose of hazardous waste through standard trash or sewer systems.[3]

Table 2: Quantitative Parameters for Inactivation and Disposal

ParameterValue/SpecificationPurpose
Inactivation Agent Concentration To be determined based on agent susceptibilityEnsures complete deactivation of the antiviral agent.
Contact Time for Inactivation To be determined based on validation studiesThe minimum duration the inactivating agent must be in contact with the waste.
Autoclave Temperature & Pressure To be determined based on waste type and volumeStandard parameters for sterilization of biohazardous waste.
pH Range for Liquid Waste Typically between 5 and 9 for neutralizationReduces the reactivity of acidic or basic waste before storage and disposal.[11]
Maximum Storage Time Per institutional and regulatory guidelines (e.g., 6 months for academic labs).[3]Ensures timely removal of hazardous waste from the laboratory.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the disposal process and the decision-making pathway for handling this compound waste.

Disposal_Workflow Figure 1: Disposal Workflow for this compound A Start: Identify Waste Containing this compound B Wear Appropriate PPE A->B C Is Inactivation Required? B->C D Perform Validated Inactivation Procedure C->D Yes E Segregate Waste by Type (Solid, Liquid, Sharps) C->E No D->E F Place in Labeled, Leak-Proof Containers E->F G Store in Designated Satellite Accumulation Area F->G H Document Waste and Request EHS Pickup G->H I End: Waste Removed for Incineration H->I

Caption: Disposal Workflow for this compound

Decision_Pathway Figure 2: Waste Characterization Pathway cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Disposal Route A Material Contacts This compound B Is it a Controlled Substance? A->B C Does it exhibit hazardous characteristics? (e.g., ignitable, corrosive, reactive, toxic) B->C No D Follow DEA and RCRA Hazardous Waste Procedures B->D Yes E Manage as RCRA Hazardous Waste C->E Yes F Manage as Non-Hazardous Pharmaceutical Waste (if applicable) C->F No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.